molecular formula C12H20NNaO9 B13855013 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

カタログ番号: B13855013
分子量: 345.28 g/mol
InChIキー: WAEZEQUBHGTBMQ-JYMIJESRSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt is a useful research compound. Its molecular formula is C12H20NNaO9 and its molecular weight is 345.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H20NNaO9

分子量

345.28 g/mol

IUPAC名

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C12H21NO9.Na/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20);/q;+1/p-1/t6-,7+,8+,9+,10+,12-;/m0./s1

InChIキー

WAEZEQUBHGTBMQ-JYMIJESRSA-M

異性体SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC)O.[Na+]

正規SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC)O.[Na+]

製品の起源

United States
Foundational & Exploratory

The Enigmatic Dance of Inhibition: A Technical Guide to the Mechanism of Action of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in Sialidase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of Sialidases and the Quest for Their Modulation

Sialidases, also known as neuraminidases, are a ubiquitous class of enzymes that catalyze the hydrolysis of terminal sialic acid residues from glycoproteins, glycolipids, and oligosaccharides.[1][2] This seemingly simple act of cleavage has profound implications across a spectrum of biological processes, from viral propagation and bacterial pathogenesis to host-cell signaling and immune regulation.[3][4] The critical role of sialidases in the lifecycle of the influenza virus, for instance, has propelled them into the spotlight as a prime target for antiviral drug development, leading to the creation of successful inhibitors like oseltamivir and zanamivir.[3][4]

This guide delves into the mechanistic intricacies of sialidase inhibition, with a specific focus on a lesser-explored analog: 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. While extensive research has elucidated the inhibitory mechanisms of many sialic acid derivatives, this particular compound remains a subject of scientific inquiry. This document will, therefore, provide a foundational understanding of established sialidase inhibition mechanisms and, based on these principles, put forth a scientifically grounded, hypothesized mechanism of action for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. Furthermore, we will equip researchers with a detailed experimental protocol to empirically test this hypothesis and characterize the inhibitory potential of this and other novel compounds.

Pillar 1: The Foundations of Sialidase Catalysis and Inhibition

To comprehend inhibition, one must first grasp the catalytic process. Sialidases employ a sophisticated mechanism to cleave the glycosidic linkage of sialic acid. The active site of a sialidase is a highly conserved pocket, exquisitely shaped to accommodate the sialic acid substrate.[4][5] Key to this interaction is a triad of arginine residues that form salt bridges with the carboxylate group of sialic acid, anchoring it in the active site.[1][5] A conserved tyrosine residue often acts as a nucleophile, attacking the anomeric carbon and leading to the formation of a transient covalent intermediate or a stabilized oxocarbenium ion transition state.[1]

Sialidase inhibitors primarily function through several key mechanisms:

  • Transition-State Analogs: These are the most common and effective class of sialidase inhibitors.[1][3] They are designed to mimic the unstable, high-energy transition state of the sialic acid substrate during catalysis. By binding with high affinity to the active site, they effectively block the entry of the natural substrate. Prominent examples include 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) and the anti-influenza drugs oseltamivir and zanamivir.[1]

  • Mechanism-Based Inhibitors (Suicide Inhibitors): These compounds are initially processed by the enzyme like a normal substrate. However, during the catalytic cycle, they are converted into a highly reactive species that forms a covalent bond with a critical residue in the active site, leading to irreversible inactivation of the enzyme.

  • Product Analogs: These inhibitors are structurally similar to the product of the enzymatic reaction (free sialic acid). By binding to the active site, they compete with the substrate, thereby reducing the rate of the enzymatic reaction. Their efficacy is often lower than that of transition-state analogs.

Pillar 2: A Hypothesized Mechanism of Action for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

In the absence of direct experimental evidence for the inhibitory activity of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, we can formulate a plausible mechanism based on its molecular structure and the known structure-activity relationships of other sialic acid analogs.

The core of our hypothesis is that 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt acts as a competitive inhibitor of sialidase, with its binding affinity being modulated by the presence of the 2-O-methyl group.

Here's a breakdown of the rationale:

  • Competitive Inhibition: The overall structure of the molecule is highly similar to the natural substrate, N-acetylneuraminic acid. It possesses the key functional groups, including the carboxylate and N-acetyl moieties, that are crucial for recognition and binding within the sialidase active site. Therefore, it is highly probable that it competes with the natural substrate for binding to the same active site.

  • The Role of the 2-O-Methyl Group: The introduction of a methyl group at the 2-position introduces a significant steric and electronic change compared to the hydroxyl group in the natural substrate. This modification is expected to have several consequences:

    • Steric Hindrance: The bulky methyl group may clash with amino acid residues in the active site that are involved in the catalytic process, potentially preventing the enzyme from adopting the optimal conformation for catalysis.

    • Disruption of Hydrogen Bonding: The hydroxyl group at the C-2 position of sialic acid can participate in hydrogen bonding interactions within the active site. Replacing it with a methyl group eliminates this possibility, which could lead to a decrease in binding affinity.

    • Electronic Effects: The methyl group is electron-donating, which could subtly alter the electronic properties of the anomeric carbon and influence the stability of a potential oxocarbenium ion-like transition state.

Whether the net effect of these changes results in potent inhibition or a weaker interaction can only be determined experimentally. However, studies on O-acetylated sialic acids have shown that modifications at various positions can reduce the rate of sialidase activity, lending credence to the idea that a 2-O-methyl group would indeed impact the enzyme-substrate interaction.

Visualizing the Hypothesized Interaction

The following DOT graph illustrates a simplified, hypothetical binding model of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt within a generic sialidase active site. The model highlights the key interactions and the potential steric clash introduced by the 2-O-methyl group.

Caption: Hypothesized binding of the inhibitor in the sialidase active site.

Pillar 3: A Self-Validating Experimental Protocol for Sialidase Inhibition Assay

To empirically validate the hypothesized mechanism and quantify the inhibitory potency of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, a robust and reproducible experimental protocol is essential. The following is a detailed, step-by-step methodology for a fluorometric sialidase inhibition assay using the common substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Objective:

To determine the half-maximal inhibitory concentration (IC50) of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt against a specific sialidase.

Materials:
  • Sialidase (e.g., from Clostridium perfringens, influenza virus, or human recombinant)

  • 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt (Test Inhibitor)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) (Substrate)

  • A known sialidase inhibitor (e.g., DANA) (Positive Control Inhibitor)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM CaCl2)

  • Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.7)

  • 96-well black, flat-bottom microplates

  • Microplate fluorometer (Excitation: ~365 nm, Emission: ~445 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow:

Sources

Biological significance of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in glycobiology

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Glycobiologists, Structural Biologists, and Drug Development Professionals Compound Identity: 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5)[1]

The Anomeric Conundrum in Sialic Acid Biology

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac), are terminal nine-carbon monosaccharides that dictate critical cellular interactions, ranging from immune evasion to viral pathogenesis[2]. In natural mammalian glycoconjugates, Neu5Ac exists almost exclusively in the alpha (α) configuration (e.g., α2,3- or α2,6-linked to galactose)[2].

However, there is one critical biological exception: CMP-Neu5Ac , the activated nucleotide sugar donor used by sialyltransferases (STs), features a strictly beta (β) linkage [2].

Studying the β-anomer is notoriously difficult. Free Neu5Ac in aqueous solution undergoes rapid mutarotation, reaching a dynamic equilibrium (predominantly β, but with significant α presence) and transient acyclic keto-enol forms[3]. To isolate the biological role of the β-anomer, researchers utilize 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt . By methylating the C2 anomeric hydroxyl group, the molecule is sterically and chemically "locked" in the β-configuration[3]. The sodium salt formulation (C12H20NNaO9, MW: 345.28) ensures high aqueous solubility required for physiological assays,[1].

Mechanistic Probing of Sialyltransferases

Sialyltransferases catalyze the transfer of Neu5Ac from CMP-Neu5Ac to an acceptor glycan. Because the donor is β-linked and the product is α-linked, STs operate via an inverting mechanism [4].

During drug development targeting cancer metastasis (where STs are often overexpressed), researchers need stable analogs of CMP-Neu5Ac to design competitive inhibitors[5]. 2-O-Methyl-β-D-Neu5Ac serves as a non-hydrolyzable structural mimic of the Neu5Ac moiety within CMP-Neu5Ac. Because it lacks the cytidine monophosphate leaving group, it cannot be transferred, but its locked β-stereochemistry allows it to perfectly occupy the donor-binding pocket of STs. This enables researchers to decouple donor-binding kinetics from the catalytic transfer step, providing a baseline for designing high-affinity phosphoramidate or flavonoid-based ST inhibitors[5].

ST_Mechanism Donor CMP-Neu5Ac (β-anomer donor) Enzyme Sialyltransferase (Active Site) Donor->Enzyme Natural Binding Analog 2-O-Me-β-Neu5Ac (Stable β-analog) Analog->Enzyme Competitive Binding Product Sialylated Glycan (α-anomer product) Enzyme->Product Inverting Transfer

Diagram 1: Sialyltransferase inverting mechanism and competitive binding by the stable β-analog.

Sialidase Resistance and Viral Receptor Mapping

Sialidases (neuraminidases) are enzymes that specifically hydrolyze α-ketosidic linkages of terminal sialic acids. Because 2-O-Methyl-β-D-Neu5Ac is β-linked, it is completely resistant to sialidase cleavage[4].

This resistance is highly advantageous in structural biology. Many viral capsid proteins, such as the Polyomavirus VP1, initiate infection by binding to host sialic acids[6]. When mapping these viral binding epitopes using Saturation Transfer Difference NMR (STD-NMR) or X-ray crystallography, the presence of trace endogenous sialidases in protein preparations can degrade natural α-linked glycan probes. Using 2-O-Methyl-β-D-Neu5Ac provides an enzymatically indestructible, non-mutarotating reference standard that accurately maps the spatial requirements of the viral binding pocket[3],[6].

Quantitative Data: Anomeric Comparison

The following table synthesizes the distinct physicochemical and biological properties of sialic acid anomers, highlighting the utility of the 2-O-Methyl-β derivative.

PropertyNatural α-Sialosides (e.g., α2,3-SL)Free Neu5Ac (Aqueous)2-O-Methyl-β-D-Neu5Ac
Anomeric State Locked Alpha (α)Dynamic Equilibrium (~95% β, ~5% α)Locked Beta (β)
Biological Role Cell-surface recognition, receptorIntermediate metaboliteMimics CMP-Neu5Ac donor
Sialidase Susceptibility Highly Susceptible (Hydrolyzed)VariableCompletely Resistant
NMR Stability (C2 Shift) ~100 ppm (Stable)Broad/Shifting due to mutarotation~97 ppm (Highly Stable)
Primary Research Utility Acceptor binding studiesGeneral metabolic assaysST inhibition, STD-NMR standard

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a chain of causality and internal validation. Below are two core workflows utilizing 2-O-Methyl-β-D-Neu5Ac.

Protocol A: STD-NMR for Viral Protein-Glycan Interaction

Objective: Map the binding epitope of a viral capsid protein (e.g., VP1) to the sialic acid β-anomer[6].

  • Isotope Exchange: Lyophilize the viral protein and 2-O-Methyl-β-D-Neu5Ac, then resuspend in 99.9% D₂O buffer (pD 7.4).

    • Causality: H₂O protons (4.7 ppm) will overwhelm the detector and obscure the ligand's H3 equatorial/axial signals. D₂O eliminates this solvent interference.

  • Selective Saturation (On-Resonance): Irradiate the sample at -1.0 ppm for 2 seconds.

    • Causality: Viral protein methyl groups resonate below 0 ppm, whereas the sialic acid analog has no signals in this region. This ensures only the protein is saturated.

  • Spin Diffusion: Allow the saturation to spread through the protein's proton network and transfer to the bound 2-O-Methyl-β-D-Neu5Ac via intermolecular Nuclear Overhauser Effect (NOE).

  • Off-Resonance Control: Irradiate a duplicate scan at +40 ppm.

    • Causality: Neither protein nor ligand absorbs at 40 ppm, providing an unperturbed baseline spectrum.

  • System Validation (The Self-Validating Step): Subtract the On-resonance spectrum from the Off-resonance spectrum. To validate that the resulting signals are due to true binding and not direct ligand irradiation, run a Ligand-Only Control (2-O-Methyl-β-D-Neu5Ac without protein). The difference spectrum of the control must be completely flat.

STD_Workflow S1 1. Isotope Exchange (D2O Buffer) S2 2. Selective Saturation (Protein at -1.0 ppm) S1->S2 S3 3. Spin Diffusion (NOE Transfer to Ligand) S2->S3 S4 4. Difference Spectrum (Off-Res minus On-Res) S3->S4 S5 5. System Validation (Ligand-Only Control) S4->S5

Diagram 2: Self-validating STD-NMR workflow for mapping protein-glycan interactions.

Protocol B: Sialyltransferase Competitive Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of the β-analog to a recombinant ST[5].

  • Enzyme-Ligand Incubation: Incubate recombinant ST (e.g., ST6Gal-I) with a fluorescent acceptor (BODIPY-lactose) and titrating concentrations of 2-O-Methyl-β-D-Neu5Ac (10 µM to 1 mM).

    • Causality: The β-methyl analog will pre-occupy the donor pocket, establishing a competitive equilibrium.

  • Reaction Initiation: Spike the mixture with a limiting concentration of natural CMP-Neu5Ac (e.g., at its Km​ value).

    • Causality: Using a limiting donor concentration ensures the competitive effect of the analog is quantifiable and not masked by excess substrate.

  • Capillary Electrophoresis (CE) Separation: Quench the reaction with ethanol and inject into a CE system.

    • Causality: CE easily separates the highly negatively charged sialylated BODIPY-lactose product from the neutral unreacted acceptor based on charge-to-mass ratio.

  • System Validation: Include a No-Enzyme Control (to establish baseline acceptor fluorescence) and a No-Inhibitor Control (to define Vmax​ ). Calculate the Z'-factor; a value >0.5 validates the assay's robustness for distinguishing competitive inhibition.

Conclusion

2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt is far more than a simple chemical derivative; it is a precision tool in glycobiology. By locking the sialic acid anomeric center in the beta configuration, it circumvents the mutarotation and sialidase susceptibility that plague free Neu5Ac. Whether utilized as a non-hydrolyzable donor mimic for sialyltransferase inhibitor design or as a stable probe for mapping viral receptor binding via STD-NMR, this compound provides the structural certainty required for advanced therapeutic development.

References

  • [4] ACS Chemical Biology. A Sialyltransferase Mutant with Decreased Donor Hydrolysis and Reduced Sialidase Activities for Directly Sialylating Lewisx. Available at:[Link]

  • [3] Journal of the American Chemical Society. 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution: Detection and Quantification of Acyclic Keto, Keto Hydrate, and Enol Forms by 13C NMR Spectroscopy. Available at:[Link]

  • [2] Glycobiology (Oxford Academic). Current trends in the structure–activity relationships of sialyltransferases. Available at:[Link]

  • [6] mBio (ASM Journals). Structural Basis and Evolution of Glycan Receptor Specificities within the Polyomavirus Family. Available at:[Link]

  • [5] International Journal of Molecular Sciences (MDPI). Sialyltransferase Inhibitors for the Treatment of Cancer Metastasis: Current Challenges and Future Perspectives. Available at:[Link]

Sources

Structural Dynamics and Physicochemical Profiling of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the field of glycobiology and virology, understanding the stereospecific interactions between sialic acids and carbohydrate-binding proteins (such as viral hemagglutinins, siglecs, and neuraminidases) is paramount. Natural N-acetylneuraminic acid (Neu5Ac) exists in a dynamic equilibrium of α and β anomers in aqueous solutions. This mutarotation introduces a significant variable in binding kinetics and enzymatic assays.

To isolate stereospecific variables, researchers employ 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5). By methylating the C2 hydroxyl group, the anomeric center is chemically locked into the β -configuration. As a Senior Application Scientist, I rely on this compound as a highly stable, non-hydrolyzable negative control and structural probe. Because mammalian and viral neuraminidases are strictly specific to α -linked sialic acids, this β -anomer serves as an essential tool for validating enzyme specificity, screening competitive inhibitors, and mapping the stereochemical boundaries of receptor binding pockets[1].

Physicochemical Properties & Structural Architecture

The utility of 2-O-Methyl-β-D-Neu5Ac stems directly from its physicochemical stability. The sodium salt formulation drastically enhances aqueous solubility compared to the free acid, ensuring rapid dissolution in physiological buffers without altering the localized pH—a critical factor when working with pH-sensitive viral glycoproteins.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of the compound, grounded in analytical standards provided by 1[1] and 2[2].

ParameterSpecification
Chemical Name 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt
Synonyms N-Acetyl-β-neuraminic Methyl Glycoside Sodium Salt
CAS Number 63879-76-5
Molecular Formula C₁₂H₂₀NNaO₉
Molecular Weight 345.28 g/mol
Exact Mass 345.10 g/mol
Appearance White to off-white crystalline powder
Aqueous Solubility Highly soluble (≥ 50 mg/mL in ddH₂O)
Storage Conditions -20°C, desiccated (moisture sensitive)

Causality Note: The O-methyl glycosidic bond at the C2 position prevents the spontaneous ring-opening required for mutarotation. This guarantees that 100% of the molecules in your assay remain in the β -conformation, eliminating the baseline noise typically caused by the α/β equilibrium of unmodified Neu5Ac.

Mechanistic Insights: Stereospecificity in Sialic Acid Recognition

In biological systems, sialic acids are predominantly found in α -linkages (e.g., α 2,3 or α 2,6 to galactose) at the terminal ends of glycoconjugates. Viral proteins, such as Influenza Hemagglutinin (HA), have evolved to recognize these specific α -geometries to facilitate host cell entry. Conversely, viral Neuraminidase (NA) specifically hydrolyzes α -linkages to release newly formed virions[3].

When 2-O-Methyl-β-D-Neu5Ac is introduced into this system, the spatial orientation of the carboxylate group relative to the pyranose ring is inverted compared to the natural α -anomer. This stereochemical mismatch prevents the catalytic water molecule in the neuraminidase active site from executing the nucleophilic attack required for glycosidic cleavage. Thus, the β -anomer acts as an unreactive structural probe.

G Natural Natural α-Sialic Acid (Dynamic Equilibrium) Receptor Viral Hemagglutinin (HA) / Siglec Receptors Natural->Receptor High Affinity Enzyme Neuraminidase (NA) (α-Specific Cleavage) Natural->Enzyme Substrate Recognition BetaAnalog 2-O-Methyl-β-D-Neu5Ac (Locked Stereocenter) BetaAnalog->Receptor Stereo-mismatch BetaAnalog->Enzyme Competitive/Non-substrate Result1 Receptor Binding & Cellular Entry Receptor->Result1 Result3 No Binding / Altered Affinity Receptor->Result3 Result2 Hydrolysis & Viral Release Enzyme->Result2 Result4 Resistant to Cleavage (Negative Control) Enzyme->Result4

Fig 1: Divergent interaction pathways of natural α-sialic acid vs. the locked β-anomeric analog.

Validated Experimental Methodologies

To guarantee reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to differentiate between enzymatic activity and spontaneous chemical degradation.

Protocol 1: Preparation of Standardized 2-O-Methyl-β-D-Neu5Ac Solutions

Objective: Reconstitute the sodium salt while preventing acid-catalyzed hydrolysis of the methyl glycoside.

  • Equilibration: Remove the lyophilized 2-O-Methyl-β-D-Neu5Ac vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces condensation; ambient moisture can trigger localized hydrolysis over time.

  • Buffer Selection: Prepare a 100 mM stock solution by dissolving the powder in sterile, double-distilled water (ddH₂O) adjusted to pH 7.0–7.4. Avoid unbuffered acidic solutions (pH < 4.0), as O-glycosidic bonds are susceptible to acid cleavage.

  • Verification: Verify the pH of the final stock solution using a micro-pH probe. The sodium salt formulation should naturally buffer near neutrality.

  • Storage: Aliquot the stock into single-use low-bind microcentrifuge tubes (e.g., 50 µL per tube) and flash-freeze in liquid nitrogen. Store at -80°C. Avoid freeze-thaw cycles to maintain strict anomeric purity.

Protocol 2: Neuraminidase Stereospecificity Validation Assay

Objective: Utilize the β-anomer as a negative control to validate the α -specificity of a novel neuraminidase isolate.

  • Assay Buffer Preparation: Prepare a reaction buffer consisting of 32.5 mM MES, 4 mM CaCl₂, adjusted strictly to pH 6.5. Causality: Calcium ions are essential cofactors for neuraminidase stabilization, and pH 6.5 represents the optimal catalytic environment for most viral sialidases without risking acid-hydrolysis of the substrate.

  • Control Setup (Self-Validation):

    • Positive Control: 1 mM 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

    • Negative Control: 1 mM 2-O-Methyl-β-D-Neu5Ac.

    • Mock Digestion: 1 mM 2-O-Methyl-β-D-Neu5Ac in buffer without enzyme (validates chemical stability).

  • Enzyme Incubation: Add 10 µL of the purified neuraminidase (standardized to 0.1 U/mL) to 90 µL of the respective substrate solutions. Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Terminate the reaction by adding 100 µL of 0.1 M Glycine-NaOH (pH 10.7). Analyze the cleavage products via LC-MS (monitoring for the release of free Neu5Ac at m/z 308.1 [M-H]-).

  • Expected Outcome: The positive control will yield high fluorescence/cleavage peaks, while the β -anomer and mock digestion will show zero free Neu5Ac, proving the enzyme's strict α -linkage requirement.

Analytical Characterization & Quality Control

For researchers synthesizing or procuring this standard, verifying the anomeric purity is non-negotiable.

  • NMR Spectroscopy: The β -configuration is definitively confirmed via ¹H-NMR. The chemical shift of the equatorial H-3 proton in the β -anomer typically resonates further downfield compared to the axial H-3 proton of the α -anomer. The presence of a sharp singlet integrating to 3 protons near 3.2-3.3 ppm confirms the intact 2-O-methyl group.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) should yield a primary molecular ion peak at m/z 344.09 [M-H]⁻ in negative ion mode, corresponding to the exact mass of the free acid form (345.10 g/mol minus a proton)[1].

References

  • LGC Standards. "2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt - Chemical Data.
  • Fisher Scientific. "2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt, TRC - Specifications.
  • GuideChem. "2-O-METHYL-ALPHA-D-N-ACETYLNEURAMINIC ACID - Use and Manufacturing." (Cited for comparative context of O-methyl sialic acid analogs in HA binding).

Sources

Synthesis Pathway and Isolation of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt: A Technical Blueprint

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the structural biology of glycan processing, stable analogs of N-acetylneuraminic acid (Neu5Ac) are indispensable tools for probing carbohydrate-protein interactions and evaluating neuraminidase inhibitors. Among these, 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) stands out as a highly stable, biologically relevant reference standard.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic synthetic descriptions. Here, we dissect the causality behind the chemical transformations—specifically, how thermodynamic controls and orthogonal reactivities are leveraged to overcome the inherent structural challenges of sialic acid functionalization. The protocols provided herein constitute a self-validating system, ensuring high-fidelity reproducibility for downstream pharmaceutical applications.

Mechanistic Pathway & Chemical Rationale

The synthesis of the target compound relies on a highly orchestrated two-step process: (1) Fischer Glycosidation followed by (2) Selective Saponification .

Step 1: Fischer Glycosidation under Thermodynamic Control

Neu5Ac is an α-keto acid, making its anomeric center (C2) sterically hindered and prone to elimination (forming glycals) under harsh conditions. To achieve methylation, we employ a Fischer glycosidation strategy using anhydrous methanol and a solid-supported Brønsted acid catalyst, typically Dowex 50W-X8 (H⁺ form)[1][2].

  • The Causality of the Catalyst: Utilizing a macroporous cation-exchange resin rather than homogeneous mineral acids (like HCl or H₂SO₄) prevents the degradation of the highly sensitive sugar and drastically simplifies downstream isolation[2].

  • Stereochemical Control: The reaction proceeds via an oxocarbenium ion intermediate. While the α-anomer is kinetically accessible, extended reflux conditions drive the equilibrium toward the thermodynamically favored β-pyranoside[1]. In the 1C4​ chair conformation of sialic acids, the β-anomer places the bulky carboxylate group in the axial position and the methoxy group in the equatorial position, effectively minimizing 1,3-diaxial steric strain[3].

Pathway N1 Neu5Ac (Free Acid) N2 Oxocarbenium Intermediate N1->N2 Dowex 50W-X8 (H+) MeOH, Reflux -H2O N3 Methyl 2-O-methyl-β-D- N-acetylneuraminate N2->N3 MeOH Attack Thermodynamic Control

Fig 1: Fischer glycosidation pathway of Neu5Ac to the β-methyl glycoside methyl ester.

Step 2: Selective Saponification and Orthogonal Reactivity

The Fischer glycosidation yields an intermediate where both the anomeric center is a methyl glycoside and the C1 carboxylic acid is a methyl ester. To isolate the target sodium salt, we must selectively hydrolyze the ester without cleaving the glycoside.

  • The Causality of the Base: Acetals (the glycosidic bond) are inherently stable to basic conditions. By treating the intermediate with a precisely controlled stoichiometric excess of aqueous sodium hydroxide (NaOH) at ambient temperature, the methyl ester undergoes rapid saponification. The resulting carboxylate is permanently trapped as the sodium salt.

Experimental Protocols: A Self-Validating System

The following methodologies are designed with built-in visual and analytical checkpoints to ensure protocol integrity.

Protocol A: Synthesis of Methyl 2-O-methyl-β-D-N-acetylneuraminate
  • Preparation: Suspend 10.0 g (32.3 mmol) of anhydrous Neu5Ac in 250 mL of anhydrous methanol.

  • Catalysis: Add 15.0 g of pre-washed, dry Dowex 50W-X8 (H⁺ form) strongly acidic cation exchange resin[2].

  • Reaction: Heat the suspension to a gentle reflux (65 °C) under an inert argon atmosphere.

    • Validation Checkpoint: The initial cloudy suspension will transition to a clear solution within 2–4 hours as the insoluble free acid converts to the highly soluble methyl ester intermediate.

  • Equilibration: Maintain reflux for 24 hours to ensure complete thermodynamic equilibration to the β-anomer[1][3].

  • Filtration: Cool the mixture to room temperature. Filter off the Dowex resin using a coarse glass frit, washing the resin bed with 50 mL of cold methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a pale-yellow foam. Proceed directly to Protocol B without further purification.

Protocol B: Saponification and Isolation of the Sodium Salt
  • Hydrolysis: Dissolve the crude foam from Protocol A in 100 mL of distilled water. Cool the solution to 4 °C in an ice bath.

  • Saponification: Dropwise, add 35.5 mL of a 1.0 M aqueous NaOH solution (1.1 equivalents). Remove the ice bath and stir at 25 °C for 1 hour.

    • Validation Checkpoint: Monitor by TLC (Silica gel, EtOAc/MeOH/H₂O 6:3:1). The higher-R_f ester spot will completely disappear, replaced by a baseline-hugging carboxylate spot.

  • Neutralization: To neutralize the excess NaOH, add Amberlite IRC-50 (H⁺ form)—a weakly acidic resin—in small portions until the solution pH stabilizes exactly at 7.5.

    • Critical Insight: Never use Dowex 50W-X8 (H⁺) for this step; its strong acidity can cause local pH drops that may trigger premature hydrolysis of the glycosidic bond.

  • Isolation: Filter the resin and wash with 20 mL of ultra-pure water.

  • Lyophilization: Flash-freeze the combined aqueous filtrate and lyophilize for 48 hours to yield the final 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt as a flocculent white powder.

Isolation S1 1. Saponification (0.1 M NaOH, 1h, 25°C) S2 2. Neutralization (Amberlite IRC-50 H+ to pH 7.5) S1->S2 S3 3. Filtration & Concentration (Remove Resin, Evaporate) S2->S3 S4 4. Lyophilization (Freeze-Drying to Powder) S3->S4

Fig 2: Step-by-step downstream isolation workflow yielding the highly pure sodium salt.

Quantitative Data & Characterization

To ensure the trustworthiness of the synthesized compound, compare the isolated batch against the following standardized physicochemical parameters:

ParameterSpecification / Expected Value
Chemical Name 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt
CAS Registry Number 63879-76-5
Molecular Formula C₁₂H₂₀NNaO₉
Molecular Weight 345.28 g/mol
Appearance White to off-white lyophilized powder
Solubility Highly soluble in H₂O (>50 mg/mL); slightly soluble in MeOH
Typical Yield 82% – 88% (Over two steps from Neu5Ac)
Stereochemical Purity >98% β-anomer (Verified via ¹H-NMR anomeric shift)

Sources

Comprehensive Stability Profile and Degradation Pathways of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of glycobiology and drug development, one of the most persistent analytical challenges is the inherent chemical instability of the sialosidic linkage. N-acetylneuraminic acid (Neu5Ac) glycosides are notoriously labile in aqueous acidic solutions. However, the synthetic derivative 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (Neu5Ac-β-2-OMe) exhibits a radically different stability profile compared to its naturally occurring α-anomer. This technical guide dissects the structural causality behind this stability, maps the mechanistic degradation pathways, and provides self-validating experimental protocols for kinetic profiling.

Structural Dynamics: The β-Anomeric Advantage

To understand the remarkable stability of Neu5Ac-β-2-OMe, we must examine its stereochemistry and the resulting stereoelectronic effects. In aqueous solution, the pyranose ring of sialic acid predominantly adopts a 2C5​ chair conformation.

  • The α-Anomer (Natural Linkage): The glycosidic oxygen is axial, and the C1 carboxylate group is equatorial. This axial orientation allows the lone pair electrons on the endocyclic ring oxygen to align antiperiplanar to the exocyclic C-O bond. This optimal orbital overlap provides significant stereoelectronic assistance (the anomeric effect), accelerating the expulsion of the leaving group and the formation of the oxocarbenium ion [1].

  • The β-Anomer (Neu5Ac-β-2-OMe): The glycosidic methoxy group is equatorial, and the carboxylate group is axial. The equatorial leaving group lacks this crucial antiperiplanar lone-pair assistance. Furthermore, the axial carboxylate group creates substantial steric hindrance, physically blocking the approach of hydronium ions and water molecules to the anomeric center.

Causality: The activation energy required to break the glycosidic bond in the β-anomer is significantly higher because it is denied the stereoelectronic "push" from the ring oxygen. This renders it highly resistant to spontaneous and acid-catalyzed hydrolysis compared to the natural α-configuration.

Mechanistic Pathways of Degradation

When degradation of Neu5Ac-β-2-OMe does occur, it proceeds via a unimolecular specific acid-catalyzed (A-1) mechanism 1. The pathway is highly dependent on the protonation state of the C1 carboxylate group (pKa ~ 2.6) 2.

  • Protonation: The exocyclic glycosidic oxygen is rapidly and reversibly protonated by a hydronium ion.

  • Rate-Limiting Cleavage: The C2-O bond breaks, releasing methanol and forming a resonance-stabilized oxocarbenium ion intermediate. In the β-anomer, this step is severely bottlenecked due to the lack of stereoelectronic assistance.

  • Nucleophilic Attack: Water rapidly attacks the oxocarbenium ion, yielding free N-acetylneuraminic acid (which equilibrates into a mixture of anomers) and free methanol.

G A Neu5Ac-β-2-OMe (Stable Precursor) B Protonated Glycoside (Intermediate) A->B + H⁺ (Fast) C Oxocarbenium Ion (Rate-Limiting) B->C - MeOH (Slow, Rate-Limiting) D Free Neu5Ac + MeOH (Degradation Products) C->D + H₂O (Fast) Note β-anomer lacks optimal antiperiplanar orbital overlap, slowing Step 2 significantly. Note->B

Figure 1: A-1 specific acid-catalyzed hydrolysis mechanism of Neu5Ac-β-2-OMe.

Comparative Stability Kinetics

The kinetic differences between the α and β anomers are stark. Under mild acidic conditions (e.g., 10 mM HCl, 80°C), the naturally occurring α-anomer is nearly completely hydrolyzed within minutes, whereas the β-anomer remains largely intact for hours 3.

Table 1: Comparative Hydrolysis Kinetics of Sialic Acid Methyl Glycosides (10 mM HCl, 80°C)

CompoundAnomeric ConfigurationStereoelectronic AssistanceExtent of Hydrolysis
Neu5Ac-α-2-OMe Alpha (Axial Glycoside)High (Antiperiplanar lone pair)~95% hydrolyzed at 20 min
Neu-α-2-OMe (De-N-acetyl)Alpha (Axial Glycoside)High (Stabilized by free amine)47% hydrolyzed at 3 hours
Neu5Ac-β-2-OMe Beta (Equatorial Glycoside)Low (No antiperiplanar overlap)Highly stable (Minimal at 3 hrs)

Data synthesized from established kinetic studies on sialic acid glycosides4.

Experimental Protocols for Stability Profiling

To establish a self-validating system for testing the stability of Neu5Ac-β-2-OMe in your own laboratory, you must rely on orthogonal analytical techniques. Relying solely on the disappearance of the precursor can yield false positives due to precipitation or non-specific adsorption. Tracking the appearance of the degradation product (methanol) ensures strict mass balance.

Protocol: Orthogonal Kinetic Profiling via 1H-NMR and LC-MS/MS

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of hydrolysis in aqueous buffers.

Step 1: Sample Preparation

  • Dissolve Neu5Ac-β-2-OMe sodium salt to a final concentration of 10 mM in D₂O-based buffers adjusted to target pH values (e.g., pH 2.0, 4.0, 7.4) using DCl or NaOD.

  • Add 1 mM of an internal standard (e.g., TSP - trimethylsilylpropanoic acid) for NMR referencing.

Step 2: Thermal Incubation & Sampling

  • Incubate the solutions in sealed vials at a controlled temperature (e.g., 37°C for physiological relevance, or 80°C for accelerated degradation).

  • Aliquot 50 µL samples at predefined time points (t = 0, 1h, 2h, 4h, 8h, 24h). Quench acidic samples by neutralizing with a predetermined volume of cold 100 mM NaOH.

Step 3: 1H-NMR Analysis (Primary Validation)

  • Acquire 1H-NMR spectra at 27°C.

  • Track the integration of the intact 2-O-methyl protons (singlet, ~3.30 ppm) against the emerging free methanol protons (singlet, ~3.34 ppm in acidic D₂O).

  • Causality Check: The sum of the integrations of the bound methyl and free methanol must remain constant relative to the TSP internal standard. If the sum decreases, the compound is precipitating, not hydrolyzing.

Step 4: LC-MS/MS (MRM) Quantification (Secondary Validation)

  • Dilute the quenched aliquots 1:1000 in 50% Acetonitrile/Water.

  • Analyze via HILIC-LC-MS/MS in negative ion mode.

  • Monitor the MRM transitions for the intact Neu5Ac-β-2-OMe ( [M−H]− m/z 338 87) and free Neu5Ac ( [M−H]− m/z 308 87).

Workflow cluster_analysis Orthogonal Analytical Validation S1 Sample Preparation (10 mM Neu5Ac-β-2-OMe in D2O Buffer) S2 Thermal Incubation (e.g., 80°C at pH 2.0 - 7.4) S1->S2 N1 1H-NMR Spectroscopy (Track 2-O-Methyl vs MeOH) S2->N1 N2 LC-MS/MS (MRM) (Quantify Intact vs Hydrolyzed) S2->N2 S3 Kinetic Data Extraction (Calculate k_obs and t_1/2) N1->S3 N2->S3

Figure 2: Self-validating experimental workflow for kinetic stability profiling.

Practical Implications for Drug Development

The robust stability of Neu5Ac-β-2-OMe makes it an invaluable tool in drug development and glycobiology. Because it resists both chemical hydrolysis and enzymatic cleavage by natural α-sialidases (neuraminidases), it serves as an ideal stable negative control in high-throughput screening assays for viral neuraminidase inhibitors (e.g., Influenza A/B). Furthermore, its structural rigidity in aqueous solutions ensures that crystallographic and NMR binding studies with lectins or hemagglutinins are not confounded by degradation artifacts during the extended timeframes required for data acquisition.

References

  • Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid Source: Department of Cellular & Molecular Medicine, UCSD URL
  • Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid Source: PubMed / NIH URL
  • Mechanistic pathways for the hydrolysis of sialic acid glycosides Source: ResearchGate URL
  • 7-Fluorosialyl Glycosides Are Hydrolysis Resistant but Readily Assembled by Sialyltransferases Providing Easy Access to More Metabolically Stable Glycoproteins Source: ACS Central Science URL

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-O-Methyl-β-D-N-acetylneuraminic Acid is a methylated derivative of N-acetylneuraminic acid (Neu5Ac), the most common member of the sialic acid family.[1] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, playing pivotal roles in cellular recognition, signaling, and host-pathogen interactions.[2][3] The methylation at the C-2 position makes this analog a valuable tool for studying the binding specificities of sialidases and other sialic acid-binding proteins, as well as for developing potential therapeutic agents. Accurate and reproducible experimental outcomes depend on the precise preparation of stable, high-quality stock solutions. This guide provides a detailed, field-proven protocol for the preparation, quality control, and storage of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt solutions for research and development applications.

Introduction: The Scientific Imperative for Precision

This document provides a robust framework for preparing stock solutions, emphasizing the scientific rationale behind each step. By understanding the "why," researchers can adapt the protocol to specific experimental needs while maintaining the highest standards of scientific integrity.

Compound Characteristics and Safe Handling

Prior to any experimental work, it is essential to understand the physicochemical properties and safety requirements of the compound.

Physicochemical Data

A summary of key properties for 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt is presented below.

PropertyValueSource(s)
CAS Number 63879-76-5[5]
Molecular Formula C₁₂H₂₀NNaO₉[6]
Molecular Weight 345.28 g/mol
Appearance White to off-white crystalline powder or solid[7]
Purity (Typical) ≥95% (TLC)[8]
Recommended Storage -20°C, desiccated[8]
Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the solid compound and its solutions.

  • Work Environment: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Static Electricity: Sialic acid powders can be fine and prone to static. Use an anti-static weigh boat or an ionizer to ensure accurate measurement.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Experimental Protocol: Aqueous Stock Solution

This protocol details the preparation of a sterile, aqueous stock solution, which is suitable for most biological applications, including cell culture and enzymatic assays.

Required Materials and Equipment
  • 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (e.g., LGC Standards, Toronto Research Chemicals)[6][9]

  • Nuclease-free, ultrapure water (18.2 MΩ·cm)

  • Analytical balance (4-decimal place readability)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PVDF or PES)

  • Sterile syringes

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations The accuracy of your stock solution begins with a correct calculation. Use the formula below to determine the mass of the compound required for your desired concentration and volume.

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight (g/mol)

  • Example Calculation for a 10 mM stock solution in 10 mL:

    • Mass (g) = 0.010 mol/L × 0.010 L × 345.28 g/mol

    • Mass (g) = 0.0034528 g = 3.45 mg

Step 2: Weighing the Compound Causality: Precise weighing is non-negotiable for achieving the target concentration. An analytical balance provides the necessary accuracy.

  • Place a clean, anti-static weigh boat on the analytical balance and tare to zero.

  • Carefully weigh the calculated mass of the compound. Record the exact mass to all decimal places provided by the balance.

  • This recorded mass should be used to calculate the actual final concentration of your stock solution.

Step 3: Dissolution Causality: The choice of solvent is critical. Ultrapure water is used to prevent contamination from ions, organic compounds, or microbes that could interfere with downstream applications. Sialic acid derivatives are generally water-soluble.

  • Transfer the weighed powder to a sterile conical tube of appropriate volume.

  • Add approximately 80% of the final desired volume of ultrapure water to the tube.

  • Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Add ultrapure water to reach the final calculated volume. Invert the tube gently several times to ensure a homogenous solution.

Step 4: Sterilization and pH Check Causality: For biological assays, sterility is essential to prevent contamination. Sterile filtration is the preferred method as autoclaving can lead to the degradation of temperature-sensitive molecules.[10] The pH of the solution can also impact stability; the parent compound N-acetylneuraminic acid is most stable in a pH range of 3.0-10.0.[10]

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Dispense the solution through the filter into a new sterile tube. This is your final, sterile stock solution.

  • (Optional but recommended) Measure the pH of a small drop of the solution using a calibrated pH meter or pH strip to ensure it is within a neutral range (typically pH 6.5-7.5).

Step 5: Aliquoting and Storage Causality: Creating single-use aliquots is a critical best practice. It prevents repeated freeze-thaw cycles, which can degrade the compound and compromise its activity.[11] It also minimizes the risk of contaminating the entire stock.

  • Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, final concentration, preparation date, and your initials.

  • Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year or more) . Avoid storing in a frost-free freezer, as temperature cycling can occur.

Visualization of the Preparation Workflow

The following diagram illustrates the key steps in the preparation of an aqueous stock solution.

G start Start calc Step 1: Calculate Mass (Concentration, Volume, MW) start->calc weigh Step 2: Weigh Compound (Analytical Balance) calc->weigh dissolve Step 3: Dissolve in Solvent (Ultrapure Water) weigh->dissolve filter Step 4: Sterile Filter (0.22 µm Syringe Filter) dissolve->filter aliquot Step 5: Aliquot (Single-Use Volumes) filter->aliquot store Store at -20°C / -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for Aqueous Stock Solution Preparation.

Quality Control and Validation

A protocol is only as trustworthy as its validation. Verifying the concentration and purity of your stock solution is essential for ensuring experimental reproducibility.

  • Concentration Verification (HPLC): The most accurate method for confirming concentration is High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index or ELSD for carbohydrates).[12] A standard curve should be generated using a certified reference standard to accurately quantify the concentration of the prepared stock.

  • Purity Assessment (HPLC): The same HPLC run can be used to assess purity. The presence of significant secondary peaks may indicate degradation or contamination. Purity is typically calculated by the area normalization method.[13]

  • Long-Term Stability Check: To ensure the stability of your stored aliquots, it is good practice to re-analyze a test aliquot via HPLC after a set period (e.g., 6 months) and compare the chromatogram to the original analysis.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the preparation of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt stock solutions. By following these detailed steps—from precise calculation and sterile handling to proper storage and quality control—researchers, scientists, and drug development professionals can ensure the integrity and reliability of their experimental starting materials, thereby enhancing the validity and reproducibility of their scientific findings.

References

  • McCleary, B. V., et al. (2021). Measurement of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: First Action 2020.07. Journal of AOAC INTERNATIONAL. [Link]

  • McCleary, B. V. (2021). Measurement of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds. Journal of AOAC International, 104(2), 364-384. [Link]

  • Antec Scientific. (2023). Carbohydrates in food according to AOAC 2018.16. Retrieved from Antec Scientific website. [Link]

  • McClements, D.J. (n.d.). Analysis of Carbohydrates. University of Massachusetts Amherst. [Link]

  • Chen, X., & Varki, A. (2010). General Consideration on Sialic Acid Chemistry. In Sialic Acids (pp. 1-28). Springer, Vienna. [Link]

  • Bio-Rad Laboratories. (2020). Analyzing Carbohydrates. Retrieved from Bio-Rad website. [Link]

  • Chandler, M., et al. (1994). Preparation of n-acetyl neuraminic derivatives.
  • Wang, J., et al. (2023). Development of N-Acetylneuraminic Acid Reference Material from Fermentation Products. Applied Sciences, 13(3), 1601. [Link]

  • Almarza, E., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. Nature Protocols, 16(1), 57-81. [Link]

  • Parry, S. B., et al. (2001). Crystalline N-acetyl neuraminic acid derivatives and process for their preparation.
  • Zhang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5141. [Link]

  • Lv, X., et al. (2017). Synthesis of Sialic Acids, Their Derivatives and Analogues Using a Whole‐Cell Catalyst. ChemCatChem, 9(16), 3123-3128. [Link]

  • Haverkamp, J., et al. (1980). Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. FEBS Letters, 121(1), 33-36. [Link]

  • Nacalai Tesque. (n.d.). Sialic Acid Related Products. Retrieved from Nacalai Tesque website. [Link]

  • Varki, A., & Schauer, R. (2022). Sialic Acids. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Wikipedia. (n.d.). Sialic acid. Retrieved from Wikipedia. [Link]

  • Calatrava-Pérez, E., et al. (2021). A biomimetic receptor for 2-O-methyl-N-acetyl-α-neuraminic acid. ChemRxiv. [Link]

Sources

HPLC method development for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt detection

Label-Free HPLC-CAD Method Development for the Quantitation of 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Quality control, structural characterization, and pharmacokinetic tracking of synthetic sialic acid derivatives and biological probes.

Executive Summary

The accurate quantitation of highly polar, non-chromophoric carbohydrate derivatives is a persistent challenge in biopharmaceutical analysis. 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt is a specialized sialic acid derivative utilized in glycobiology and drug development. Unlike standard sialic acids, its unique structural modification at the anomeric center renders traditional analytical workflows obsolete.

This application note details a self-validating, label-free analytical method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . By leveraging the volatility of HILIC mobile phases and the universal, mass-based response of CAD, this protocol provides a robust framework for the sensitive and direct quantitation of intact 2-O-methylated sialic acids[1].

The Structural Conundrum: Causality Behind Method Selection

Why Traditional DMB Derivatization Fails

In standard biopharmaceutical workflows, sialic acids like N-acetylneuraminic acid (Neu5Ac) are quantified by reacting the free α -keto acid at the C2 anomeric position with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form a fluorescent quinoxalinone derivative.

However, in 2-O-Methyl- β -D-N-acetylneuraminic Acid , the C2 position is locked as a methyl glycoside (a stable ketal). Because the molecule cannot undergo ring-opening to expose the reactive α -keto acid, DMB derivatization is chemically impossible without aggressive acid hydrolysis—a step that would cleave the defining 2-O-methyl group.

The HILIC-CAD Rationale

To analyze the intact molecule, an orthogonal approach is required:

  • Detection (CAD): Charged Aerosol Detection provides a near-universal, mass-based response for non-volatile analytes, bypassing the need for a UV chromophore or fluorescent tag[2].

  • Separation (HILIC): Sialic acid sodium salts are highly hydrophilic and exhibit poor retention on standard C18 columns without non-volatile ion-pairing agents (which are strictly incompatible with CAD). An Amide-HILIC column retains the polar analyte effectively. Moreover, the high-acetonitrile mobile phase used in HILIC significantly enhances the nebulization and desolvation efficiency within the CAD, amplifying sensitivity[1].

Fig 1. Decision matrix illustrating the necessity of label-free CAD for O-methylated sialic acids.

Analytical Parameters & Quantitative Data

To ensure reproducibility, all quantitative parameters for the chromatographic separation and detector settings are standardized in the tables below.

Table 1: HPLC-CAD Instrument Parameters
ParameterSpecificationCausality / Rationale
Column Amide-HILIC (150 mm × 2.1 mm, 3 µm)Strong hydrogen bonding and dipole interactions retain the polar sialic acid.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Flow Rate 0.4 mL/minOptimal flow for efficient CAD nebulization without exceeding backpressure limits.
Injection Volume 5.0 µLBalances sensitivity with the risk of peak distortion from injection solvent effects.
CAD Evaporator Temp 35 °C (Low)Prevents thermal degradation of the analyte while ensuring complete mobile phase evaporation.
Data Collection Rate 10 HzProvides sufficient data points across narrow HILIC peaks for accurate integration.
Table 2: HILIC Gradient Elution Profile

Mobile Phase A (MPA): 50 mM Ammonium Formate in Water (pH 4.5) Mobile Phase B (MPB): Acetonitrile (100%) (Note: Ammonium formate is selected because it provides ionic strength to control secondary electrostatic interactions on the column while being 100% volatile for CAD compatibility).

Time (min)% MPA (Aqueous)% MPB (Organic)Elution Phase
0.01585Initial Hold (High organic for HILIC retention)
2.01585Isocratic Hold
12.04060Linear Gradient (Elution of 2-O-Methyl- β -D-Neu5Ac)
15.04060Column Wash
15.11585Return to Initial Conditions
25.01585Re-equilibration

Experimental Protocol: A Self-Validating System

This step-by-step methodology incorporates internal checks (System Suitability) to guarantee that the protocol validates itself during execution.

Phase 1: Reagent and Mobile Phase Preparation

Critical Note: CAD is highly sensitive to non-volatile impurities. Use strictly LC-MS grade reagents and Type I ultrapure water (18.2 MΩ·cm).

  • Prepare Mobile Phase A (50 mM Ammonium Formate, pH 4.5):

    • Dissolve 3.15 g of LC-MS grade ammonium formate in 1.0 L of ultrapure water.

    • Adjust the pH to 4.5 using LC-MS grade formic acid.

    • Filter through a 0.2 µm nylon membrane.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Prepare Diluent: Mix Acetonitrile and Water in an 80:20 (v/v) ratio. Using a high-organic diluent prevents peak broadening (the "solvent effect") upon injection onto the HILIC column.

Phase 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt reference standard. Dissolve in 10.0 mL of ultrapure water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (80:20 ACN:Water).

  • Calibration Curve: Serially dilute the Working Standard with Diluent to create calibration levels at 5, 10, 25, 50, 100, and 200 µg/mL.

Phase 3: Instrument Setup & System Suitability Test (SST)

Before analyzing unknown samples, the system must prove its operational integrity.

  • Purge the HPLC pumps and CAD nebulizer with the mobile phases.

  • Equilibrate the column at initial conditions (15% MPA / 85% MPB) for at least 30 minutes until the CAD baseline stabilizes (noise < 0.5 pA).

  • Execute the SST Sequence:

    • Inject Blank (Diluent) × 2: Verify no interfering peaks elute at the expected retention time of the analyte.

    • Inject Working Standard (100 µg/mL) × 6:

      • Acceptance Criterion 1: Retention time %RSD 1.0%.

      • Acceptance Criterion 2: Peak area %RSD 2.0%.

      • Acceptance Criterion 3: USP Tailing Factor between 0.8 and 1.5.

Fig 2. Mechanism of Charged Aerosol Detection (CAD) following HILIC separation.

Method Validation Metrics

When executed correctly, this protocol yields a highly reliable analytical method. Because CAD response is non-linear over wide dynamic ranges, data should be fitted using a quadratic or power-function (log-log) calibration curve rather than simple linear regression[2].

Table 3: Representative Validation Performance
Validation ParameterExpected ResultCausality / Significance
Limit of Detection (LOD) 1.5 µg/mL (S/N 3)High organic mobile phase enhances CAD nebulization efficiency.
Limit of Quantitation (LOQ) 5.0 µg/mL (S/N 10)Ensures accurate baseline tracking for low-level impurity analysis.
Calibration Fit (R²) 0.998 (Power Fit)Compensates for the inherent non-linear particle charging dynamics of CAD.
Method Precision 2.0% RSD (n=6)Validates the stability of the HILIC stationary phase and CAD electrometer.
Recovery / Accuracy 95.0% – 105.0%Confirms absence of matrix suppression during the desolvation phase.

References

  • Direct Measurement of Sialic Acids Released From Glycoproteins, by High Performance Liquid Chromatography and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Wang, Y., et al. "Development and validation of a label-free HPLC-CAD method to determine total sialic acid in therapeutic proteins." Journal of Pharmaceutical and Biomedical Analysis 263 (2025): 116937.
  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters Corporation.

Application Note: 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt as a Reference Standard in Biotherapeutic Sialic Acid Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The composition of glycans on biotherapeutic glycoproteins fundamentally dictates their immunogenicity, pharmacokinetics, and pharmacodynamics 1[1]. Specifically, the ratio of N-acetylneuraminic acid (Neu5Ac) to the potentially immunogenic N-glycolylneuraminic acid (Neu5Gc) is a Critical Quality Attribute (CQA) mandated by ICH Q6B guidelines 2[2].

While traditional quantification relies on fluorescent derivatization (e.g., DMB labeling) 3[3], modern high-throughput laboratories are shifting toward direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This transition necessitates highly stable internal standards. 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) serves as an optimal reference standard and model compound 4[4]. By locking the anomeric center, this molecule provides unparalleled chromatographic stability and enzymatic resistance.

Mechanistic Grounding & Physicochemical Properties

The Causality Behind the Chemical Structure

Free sialic acids in aqueous solutions undergo rapid mutarotation between their α and β anomers. In Hydrophilic Interaction Liquid Chromatography (HILIC), this mutarotation often results in peak broadening or severe peak splitting, compromising integration accuracy.

By methylating the C2 anomeric position, 2-O-Methyl-β-D-Neu5Ac is stereochemically locked. This structural modification provides two distinct mechanistic advantages:

  • Chromatographic Fidelity: It elutes as a single, sharp peak, making it an ideal internal standard (IS) for correcting matrix effects and ion suppression in LC-MS/MS.

  • Enzymatic Resistance: Most viral, bacterial, and mammalian neuraminidases (sialidases) strictly cleave α(2→3), α(2→6), or α(2→8) linkages. The synthetic β-methyl glycoside linkage is completely resistant to these enzymes. Consequently, it acts as a highly stable model compound for studying the binding of influenza virus hemagglutinin and metal ions without the risk of enzymatic degradation by viral neuraminidases 5[5].

Mechanism N1 2-O-Methyl-β-D-Neu5Ac (Reference Standard) N2 Locked Anomeric Center (Prevents Mutarotation) N1->N2 N3 Beta-Linkage Specificity (Resists Alpha-Sialidases) N1->N3 N4 Single Chromatographic Peak (No Peak Splitting) N2->N4 N5 High Matrix Stability (Enzyme Resistant) N3->N5 N6 Optimal LC-MS/MS Internal Standard N4->N6 N5->N6 N7 Viral Binding Model Compound N5->N7

Fig 1. Mechanistic advantages of 2-O-Methyl-β-D-Neu5Ac ensuring analytical trustworthiness.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt
CAS Number 63879-76-5
Molecular Formula C₁₂H₂₀NNaO₉
Molecular Weight 345.28 g/mol
Anomeric Configuration Beta (β) locked via O-methylation
Primary Applications LC-MS Internal Standard, Viral Binding Model Compound

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. The inclusion of System Suitability Tests (SST) guarantees that matrix interferences and recovery losses are actively monitored and corrected.

Protocol A: Direct LC-MS/MS Quantification of Sialic Acids

Causality Note: Sialic acids are released from glycoproteins using mild acid hydrolysis (2M Acetic Acid, 80°C) 6[6]. Because methyl glycosides require significantly harsher conditions (e.g., 2M TFA at 100°C) to hydrolyze, the 2-O-Methyl-β-D-Neu5Ac IS remains completely intact during the mild release of natural Neu5Ac/Neu5Gc, allowing it to accurately track volume losses and ionization fluctuations.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject a Sialic Acid Reference Panel (SARP) containing known ratios of Neu5Ac, Neu5Gc, and 2-O-Methyl-β-D-Neu5Ac. Verify that the coefficient of variation (CV) for the IS peak area is < 5% across 3 replicate injections.

  • Sample Aliquoting: Transfer 50 µg of the biotherapeutic glycoprotein (e.g., monoclonal antibody) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Spiking: Add exactly 100 pmol of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt to the sample.

  • Mild Acid Hydrolysis: Add 2M Acetic Acid to bring the final reaction volume to 100 µL. Incubate in a thermocycler at 80°C for exactly 2 hours to release terminal sialic acids.

  • Protein Precipitation: Cool the samples to 4°C. Add 400 µL of ice-cold ethanol to precipitate the deglycosylated protein matrix. Vortex for 15 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Drying and Reconstitution: Transfer 400 µL of the supernatant to a new LC vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried pellet in 50 µL of LC-MS mobile phase (75% Acetonitrile containing 10 mM Ammonium Formate, pH 3.0).

  • LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm). Operate the mass spectrometer in negative Electrospray Ionization (ESI) Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Neu5Ac (m/z 308 → 87), Neu5Gc (m/z 324 → 87), 2-O-Methyl IS (m/z 322 → 87).

Workflow A 1. Biotherapeutic Glycoprotein (e.g., Monoclonal Antibody) B 2. Spike Internal Standard (2-O-Methyl-β-D-Neu5Ac) A->B C 3. Mild Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) B->C D 4. Protein Precipitation (Ice-cold Ethanol) & Centrifugation C->D E 5. Direct LC-MS/MS Analysis (HILIC Column, Negative ESI) D->E F 6. Absolute Quantification of Neu5Ac & Neu5Gc E->F

Fig 2. Self-validating LC-MS/MS workflow using 2-O-Methyl-β-D-Neu5Ac as an internal standard.

Protocol B: Influenza Hemagglutinin (HA) Binding Inhibition Assay

Causality Note: To investigate the binding affinity of viral hemagglutinin to host sialic acids, one must prevent the viral neuraminidase (NA) from cleaving the substrate during the assay. 2-O-Methyl-β-D-Neu5Ac acts as a stable decoy receptor that binds HA but cannot be cleaved by NA 5[5].

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding microtiter plate with 100 µL/well of Fetuin (10 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3× with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific binding. Incubate for 1 hour at room temperature.

  • Inhibitor Pre-incubation: In a separate V-bottom plate, prepare a serial dilution of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt (ranging from 0.1 mM to 10 mM). Add a constant titer of recombinant Influenza HA protein (or whole inactivated virus) to each well. Incubate for 30 minutes at 4°C to reach binding equilibrium.

  • Binding Phase: Transfer 100 µL of the HA-inhibitor complexes to the Fetuin-coated plate. Incubate for exactly 1 hour at 4°C (maintaining low temperature further suppresses any trace NA activity).

  • Detection: Wash the plate 5× with PBST. Add an anti-HA primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate for 10 minutes, stop the reaction with 1M H₂SO₄, and read the absorbance at 450 nm to calculate the IC₅₀ of the inhibitor.

Comparative Analytical Strategies

To justify the shift from traditional derivatization to direct mass spectrometry, the following table summarizes the operational parameters of both methodologies.

Table 2: Comparison of Sialic Acid Quantification Workflows
ParameterTraditional DMB-HPLC-FLDDirect LC-MS/MS (with 2-O-Methyl IS)
Derivatization Required Yes (DMB labeling, 50°C for 3h)No
Light Sensitivity High (DMB derivatives degrade rapidly)None
Internal Standard Rarely used (difficult to match derivatization kinetics)2-O-Methyl-β-D-Neu5Ac
Analysis Time per Sample ~25–30 minutes~5–10 minutes
Matrix Interference High (excess DMB reagent peaks)Low (MRM filtering)
Anomeric Resolution Not applicable (ring opened during labeling)Locked β-anomer prevents peak splitting

References

  • Agilent Technologies. "An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics." 1[1]

  • Waters Corporation. "DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns." 2[2]

  • Sigma-Aldrich. "Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials." 3[3]

  • Sigma-Aldrich. "N-acetylneuraminic acid - 2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt." 4[4]

  • LCMS.cz. "Rapid High-Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics." 6[6]

  • Biozol. "2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt, CAS..." 5[5]

Sources

Application Note: In Vitro Cell Culture Applications of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of glycobiology, viral entry, and immune modulation, distinguishing between specific receptor-mediated interactions and non-specific background noise is a persistent challenge. Sialic acids, particularly N-acetylneuraminic acid (Neu5Ac), are the terminal capping sugars on most mammalian cell surface glycans. In nature, these sugars are exclusively linked via an α -glycosidic bond (e.g., α 2,3 or α 2,6).

2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) is a synthetic analog featuring an inverted stereocenter at the anomeric carbon. Because biological receptors—such as viral hemagglutinins (HA), mammalian sialidases, and Siglecs—exhibit strict stereospecificity for the α -conformation, the β -anomer is biologically inert in these pathways. This binary "all-or-nothing" recognition makes the β -anomer an indispensable, high-fidelity negative control. By incorporating it into in vitro workflows, researchers can create self-validating assays that definitively prove mechanistic specificity.

Mechanistic Background: The Causality of Stereospecificity

To design robust cell culture assays, one must understand the causality behind ligand-receptor interactions. The binding pockets of sialic acid-recognizing proteins have evolved to accommodate the equatorial orientation of the natural α -linkage.

When the synthetic β -anomer is introduced, the axial orientation of the methyl group creates a profound steric clash within the receptor's binding cleft. Furthermore, the inversion alters the hydration shell and the spatial presentation of the crucial carboxylate group (C1), which is required for salt-bridge formation with conserved arginine residues in target proteins. As demonstrated in foundational NMR binding studies by, while the α -methyl glycoside of sialic acid binds influenza hemagglutinin with a Kd​ of 4.2 mM, the β -methyl glycoside exhibits absolutely no measurable binding.

Pathway Substrate Sialic Acid Analogs Alpha α-Anomer (Natural Orientation) Substrate->Alpha Beta β-Anomer (2-O-Methyl-β-D-Neu5Ac) Substrate->Beta Target Receptor Binding Pocket (HA / Siglec / Sialidase) Alpha->Target Beta->Target Active Specific Binding (Assay Positive) Target->Active Inactive Steric Clash (Negative Control) Target->Inactive

Fig 1: Stereospecific recognition of sialic acid analogs by cellular receptors.

Quantitative Data Summary

The table below summarizes the differential behavior of α

  • and β -anomers across key biological targets, highlighting why 2-O-Methyl- β -D-Neu5Ac is utilized as a structural probe.
Target Protein / System α -Methyl Glycoside ( Kd​ / Activity) β -Methyl Glycoside ( Kd​ / Activity)Mechanistic Implication for Cell Culture
Influenza A HA (X-31) 4.2 mM ( Kd​ )No binding observedValidates HA-mediated viral entry specificity.
Mammalian Sialidase Cleaved (Active Substrate)Not Cleaved (Inert)Confirms stereospecificity of novel inhibitors.
Siglec-1 (CD169) Specific BindingNo BindingActs as a decoy control in macrophage assays.

Experimental Workflows and Protocols

When screening novel viral entry blockers or immunomodulators, a compound might reduce cellular infection simply because it alters media osmolarity, chelates essential ions, or causes mild cytotoxicity. By running a parallel control with 2-O-Methyl- β -D-Neu5Ac (available as a standardized sodium salt from suppliers like ), researchers create a self-validating system . If the β -anomer also inhibits the pathway, the researcher immediately knows the effect is an artifact rather than specific receptor antagonism.

Protocol A: Self-Validating Competitive Viral Binding Assay

Objective: To determine if a novel antiviral compound or neutralizing antibody specifically blocks sialic acid-dependent viral entry, using the β -anomer to rule out non-specific background interference.

Materials:

  • Target Cells: MDCK (Madin-Darby Canine Kidney) cells.

  • Infection Medium: DMEM supplemented with 0.2% BSA (serum-free to avoid exogenous sialic acids).

  • Positive Control: 2-O-Methyl- α -D-Neu5Ac (Competitive Inhibitor).

  • Negative Control: 2-O-Methyl- β -D-Neu5Ac Sodium Salt (Decoy).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in a 96-well tissue culture plate at 5×104 cells/well. Incubate at 37°C, 5% CO₂ until a 90-100% confluent monolayer forms (typically 24 hours).

  • Wash Step: Wash the monolayer twice with cold PBS (pH 7.4) to remove residual serum proteins.

  • Ligand Pre-incubation: Prepare equimolar solutions (e.g., 5 mM) of the α -anomer, the β -anomer, and your test compound in Infection Medium. Add 100 µL of each to designated wells. Incubate at 4°C for 30 minutes. (Note: 4°C prevents endocytosis, isolating the binding event).

  • Viral Introduction: Add fluorescently labeled viral particles (e.g., FITC-labeled Influenza A) at a Multiplicity of Infection (MOI) of 10 directly to the pre-incubated wells. Incubate for 1 hour at 4°C.

  • Removal of Unbound Particles: Aspirate the medium and wash the cells three times with cold PBS.

  • Quantification: Lyse the cells using a standard RIPA buffer and measure fluorescence (Ex: 490 nm / Em: 525 nm) using a microplate reader.

  • Data Interpretation (The Self-Validation Logic):

    • Valid Assay: The α -anomer reduces fluorescence (competitive inhibition), while the β -anomer well shows fluorescence equal to the untreated virus control.

    • Invalid Assay: If the β -anomer well shows reduced fluorescence, non-specific interference (e.g., pH shift, sodium toxicity) is occurring, invalidating the test compound's results.

Workflow Step1 1. Seed Target Cells (e.g., MDCK or THP-1) Step2 2. Pre-incubate with 2-O-Methyl-β-D-Neu5Ac (Decoy Negative Control) Step1->Step2 Step3 3. Introduce Viral Particles or Fluorescent Lectins Step2->Step3 Step4 4. Wash to Remove Unbound Ligands Step3->Step4 Step5 5. Quantify Binding (Fluorescence / Plaque Assay) Step4->Step5 Decision Validation Check Step5->Decision Valid No Inhibition Observed (Assay is Specific) Decision->Valid Invalid Inhibition Observed (Non-Specific Background) Decision->Invalid

Fig 2: Self-validating competitive binding workflow using the β-anomer control.

Protocol B: Sialidase Stereospecificity Validation

Objective: To confirm that a recombinant sialidase (neuraminidase) expressed in cell culture maintains strict α -linkage specificity and is not contaminated by non-specific glycosidases.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate the recombinant sialidase from the cell culture supernatant or lysate.

  • Substrate Setup: Prepare two parallel reaction tubes.

    • Tube 1: 1 mM 4-Methylumbelliferyl- α -D-N-acetylneuraminic acid (MUNANA) - Fluorogenic positive control.

    • Tube 2: 1 mM 2-O-Methyl- β -D-Neu5Ac Sodium Salt.

  • Reaction: Add 10 mU of the isolated enzyme to both tubes in a sodium acetate buffer (pH 5.5). Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Terminate Tube 1 with a high pH stop solution (0.1 M Glycine, pH 10.7) and read fluorescence. For Tube 2, analyze the reaction mixture via HPLC or LC-MS to check for the release of free Neu5Ac.

  • Causality: A pure, properly folded mammalian or viral sialidase utilizes a transition-state mechanism that strictly requires the α -anomeric configuration. The complete absence of free Neu5Ac in Tube 2 confirms the structural integrity and specificity of the synthesized enzyme.

References

  • Sauter, N. K., et al. (1989). "Proton nuclear magnetic resonance studies of the binding of sialosides to intact influenza virus." Biochemistry, 28(21), 8388-8396.[Link] [1]

  • Crocker, P. R., Paulson, J. C., & Varki, A. (2007). "Siglecs and their roles in the immune system." Nature Reviews Immunology, 7(4), 255-266.[Link]

Application Note: Advanced HILIC-MS/MS Quantification of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Application Focus: Absolute Quantification, Internal Standardization, and Matrix Effect Isolation

Introduction & Mechanistic Insights

Sialic acids, predominantly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are critical terminal monosaccharides on glycoproteins. Their presence and relative abundance directly influence the pharmacokinetics, immunogenicity, and cellular adhesion of biotherapeutics[1]. In mass spectrometry (MS) workflows, precise absolute quantification of these endogenous sugars requires a robust, non-endogenous internal standard.

2-O-Methyl-β-D-N-acetylneuraminic acid sodium salt (CAS 23755-35-3) serves as an ideal surrogate analyte or internal standard. Because the methyl group is locked in a β-glycosidic linkage at the C2 position, this synthetic derivative is highly resistant to standard mammalian and bacterial sialidases (which predominantly cleave naturally occurring α-2,3 and α-2,6 linkages).

The Derivatization Pitfall: A Critical Scientific Insight

As a Senior Application Scientist, I frequently observe laboratories attempting to apply standard 1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization protocols to 2-O-Methyl-β-D-Neu5Ac. This is a fundamental mechanistic error.

DMB labeling relies on the condensation of the diamine with the α-keto acid moiety of free sialic acids to form a highly fluorescent quinoxalinone derivative[2]. Because 2-O-Methyl-β-D-Neu5Ac possesses an O-methyl group at the C2 anomeric center, the pyranose ring is locked as an acetal and cannot open to expose the required ketone[3]. Consequently, DMB labeling will completely fail for this specific molecule[4]. Therefore, direct LC-MS/MS—specifically using Hydrophilic Interaction Liquid Chromatography (HILIC)—is the mandatory analytical pathway.

Analytical Strategy: HILIC-ESI-MS/MS

Sialic acids and their methylated derivatives are highly polar, hydrophilic molecules that exhibit exceptionally poor retention on standard reversed-phase (C18) columns without prior derivatization[5].

To overcome this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides orthogonal retention mechanisms (hydrogen bonding, dipole-dipole, and ionic interactions) perfectly suited for the highly polar 2-O-Methyl-β-D-Neu5Ac. We couple this with Electrospray Ionization (ESI) in negative mode. The carboxylic acid moiety at C1 readily deprotonates to yield a stable [M-H]- precursor ion at m/z 322.1, allowing for highly sensitive Multiple Reaction Monitoring (MRM).

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . By incorporating both pre-extraction and post-extraction spikes of the 2-O-Methyl-β-D-Neu5Ac standard, the analyst can mathematically isolate MS ion suppression (matrix effects) from actual physical extraction losses.

Step 1: Reagent Preparation
  • Primary Stock: Prepare a 1 mg/mL primary stock of 2-O-Methyl-β-D-Neu5Ac Sodium Salt in 50% Methanol / 50% LC-MS Grade Water. Store at -80°C.

  • Working Standards: Dilute the primary stock to create a calibration curve (10 ng/mL to 10,000 ng/mL) in 75% Acetonitrile (ACN) / 25% Water.

  • Extraction Solvent: Aliquot 100% LC-MS grade Acetonitrile and pre-chill to -20°C.

Step 2: Sample Extraction & Protein Precipitation
  • Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate, or glycoprotein hydrolysate) into a 1.5 mL low-bind Eppendorf tube.

  • Pre-Extraction Spike: Add 10 µL of the working standard to the sample. (This measures total method recovery).

  • Add 200 µL of cold (-20°C) Acetonitrile to induce rapid protein precipitation. Vortex vigorously for 2 minutes.

  • Incubate at -20°C for 30 minutes to ensure the complete precipitation of high-molecular-weight proteins and enzymes.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean MS autosampler vial.

  • Post-Extraction Spike (Matrix Control): In a parallel unspiked sample, perform steps 1-6. Then, add 10 µL of the working standard directly to the recovered supernatant. (This measures matrix ion suppression).

Workflow A Sample Matrix (Biofluid / Hydrolysate) B Protein Precipitation (4:1 Cold ACN, -20°C) A->B C Centrifugation (15,000 x g, 10 min) B->C D Supernatant Recovery & Lyophilization C->D E Reconstitution (75% ACN / 25% H2O) D->E F HILIC-ESI-MS/MS (Negative MRM Mode) E->F

Figure 1: Direct HILIC-MS/MS sample preparation and analysis workflow for 2-O-Methyl-β-D-Neu5Ac.

Step 3: HILIC-MS/MS Analysis Parameters

Inject 2 µL of the prepared sample onto a Waters ACQUITY UPLC BEH Amide Column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.

Table 1: HILIC Mobile Phase Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 15 85
1.0 0.4 15 85
4.0 0.4 45 55
5.0 0.4 45 55
5.1 0.4 15 85

| 8.0 | 0.4 | 15 | 85 |

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: MRM Parameters for 2-O-Methyl-β-D-Neu5Ac (Negative ESI)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
2-O-Methyl-β-D-Neu5Ac 322.1 87.0 50 -15 Quantifier
2-O-Methyl-β-D-Neu5Ac 322.1 113.0 50 -20 Qualifier

| 2-O-Methyl-β-D-Neu5Ac | 322.1 | 290.1 | 50 | -10 | Qualifier (-CH3OH) |

Data Processing & Causality

Absolute quantification is achieved by integrating the peak area of the m/z 322.1 → 87.0 transition. The causality behind selecting the m/z 87.0 fragment lies in the predictable collision-induced dissociation (CID) of sialic acids; this specific ion corresponds to the cleavage of the glycerol side chain (C7-C9), which is a highly diagnostic and thermodynamically stable fragment for all neuraminic acid derivatives[6].

To validate the assay, the ratio of the pre-extraction spike area to the post-extraction spike area is calculated. This provides the true physical extraction efficiency, validating the protocol's recovery independent of MS matrix effects.

Validation A Aliquots of Matrix B Pre-Extraction Spike (Measures Total Recovery) A->B C Post-Extraction Spike (Measures Matrix Effect) A->C D HILIC-MS/MS Analysis B->D C->D E Calculate True Extraction Efficiency (B / C) D->E

Figure 2: Self-validating spike-recovery system to isolate matrix effects from extraction efficiency.

References

  • Rapid High Throughput Profiling and Quantitation of Sialic Acids in Biotherapeutics Source: lcms.cz 5

  • An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics Source: Agilent Technologies 1

  • An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection Source: PubMed Central (PMC)2

  • Mass spectrometry of carbohydrates Source: SciSpace 6

  • Exploring the Scope of Functionalized N-Acylneuraminic Acid β-Methyl Glycosides as Inhibitors of Neisseria meningitidis CMP-Sialic Acid Synthetase Source: PubMed Central (PMC) 3

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns Source: Waters Corporation 4

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in biological buffers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: achieving optimal solubility in biological buffers. As a modified sialic acid, this compound's behavior in solution is governed by a range of physicochemical factors. This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to ensure successful experimental outcomes. We will explore the causality behind solubility issues and provide self-validating experimental workflows to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in aqueous solutions?

As a sodium salt of a modified sialic acid, this compound is generally expected to be soluble in water and common aqueous biological buffers. Sialic acids are negatively charged at physiological pH, which promotes interaction with polar solvents like water[1][2]. However, the maximum achievable concentration can be influenced by buffer composition, pH, and temperature.

Q2: I'm seeing precipitation or incomplete dissolution in my standard PBS buffer. What is the most common cause?

The most common causes are attempting to prepare a solution at too high a concentration (approaching the saturation limit), using a buffer with a suboptimal pH, or the presence of certain divalent metal ions that might form less soluble salts. Sialic acids are known to be most stable and often most soluble in a neutral to slightly basic pH range (pH 6.0-8.0)[3]. Acidic conditions (pH < 6.0) should be avoided as they can lead to hydrolysis of the glycosidic linkage over time, although this is more of a stability concern than a primary solubility issue[3][4][5].

Q3: Can I heat the solution to help dissolve the compound?

Gentle warming can be an effective strategy to aid dissolution. However, excessive or prolonged heating should be avoided. Sialic acids are labile and can degrade at elevated temperatures[3][5]. We recommend warming the solution to no more than 37°C for a short period while stirring. Always check the solution for clarity as it cools back to room temperature to ensure the compound does not precipitate out.

Q4: Is it recommended to use a vortex or sonication to aid dissolution?

Vigorous vortexing is a standard first step and is generally effective. If the compound remains undissolved, bath sonication is a powerful secondary option. Sonication uses ultrasonic waves to break up powder aggregates and enhance solvent interaction without generating significant heat, thereby preserving the integrity of the molecule.

Q5: Should I add organic co-solvents like DMSO or methanol?

While some sialic acid derivatization protocols use solvents like methanol or DMSO, these are typically for specific chemical reactions[3][6]. For most biological assays, the goal is to dissolve the compound in an aqueous buffer. Adding organic co-solvents can perturb protein structures and interfere with downstream biological applications. We recommend focusing on optimizing aqueous buffer conditions first. If a co-solvent is absolutely necessary, start with a very low percentage (e.g., 1-5% DMSO) and verify its compatibility with your specific assay[7].

In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving solubility challenges. The workflow is designed to move from simple, non-invasive techniques to more complex buffer optimizations.

Problem: White particulates, cloudiness, or a visible pellet remains after attempting to dissolve the compound.

This indicates that the compound has not fully dissolved in the chosen buffer system. Follow the steps below to diagnose and resolve the issue.

Visual Troubleshooting Workflow

Caption: Systematic workflow for troubleshooting solubility issues.

Step-by-Step Methodologies

Protocol 1: Basic Dissolution & Physical Enhancement

  • Preparation: Ensure your workspace and equipment are clean. Use high-purity, deionized, and filtered water (18 MΩ·cm) to prepare all buffers.

  • Initial Attempt: Add your chosen biological buffer (e.g., PBS, Tris-HCl) to the pre-weighed vial of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes. Many solubility issues are simply due to insufficient mixing of aggregated powder.

  • Sonication: If particulates remain, place the vial in a bath sonicator at room temperature for 10-15 minutes. This helps break down smaller aggregates without adding heat.

  • Gentle Warming: If the solution is still not clear, warm it in a water bath at 37°C for 5-10 minutes with intermittent swirling or stirring. Do not exceed this temperature to prevent potential degradation[3][5].

  • Final Inspection: After warming, allow the solution to cool to room temperature. A common pitfall is supersaturation, where the compound dissolves when warm but precipitates upon cooling. If it remains clear, you can proceed. If not, the concentration is likely too high for the current buffer conditions.

Protocol 2: Buffer System Optimization

If physical methods fail, the issue likely lies with the buffer chemistry.

  • Verify Buffer pH: Use a calibrated pH meter to check the pH of your buffer. The pKa of the carboxylic acid group on sialic acids is around 2.6, meaning it is fully deprotonated and negatively charged at physiological pH, which should aid solubility[2]. However, the overall buffer environment is critical. Aim for a pH range of 7.0 to 8.0 for optimal stability and solubility[3].

  • Adjust pH: If your buffer is slightly acidic, adjust it to a pH between 7.0 and 8.0 using dilute NaOH. Add the base slowly while stirring to avoid localized high pH that could damage the compound[8].

  • Change Buffer System: If PBS or phosphate-based buffers are problematic, consider switching to a different buffering agent. Carbonate or phosphate buffers can sometimes cause precipitation with divalent metal ions[8]. Buffers like HEPES, Tris, or Ammonium Bicarbonate are excellent alternatives. A study on sialic acid derivatives showed good binding in ammonium acetate (pH 6.0) and ammonium bicarbonate (pH 8.0), suggesting these are compatible buffer systems[9].

  • Prepare a Concentrated Stock: Attempt to dissolve the compound at a high concentration (e.g., 10-50 mM) in pure, high-grade water or a simple, slightly basic buffer like 10 mM Ammonium Bicarbonate (pH ~7.8). Once fully dissolved, this stock can be diluted into your more complex final experimental buffer. This often bypasses issues caused by components in the final buffer that may hinder the initial dissolution process.

Data Summary: Recommended Buffer Conditions

The table below summarizes buffer conditions reported in the literature for working with sialic acids and their derivatives. These serve as excellent starting points for optimization.

Buffer SystemRecommended pH RangeConcentrationKey Considerations & References
Phosphate-Buffered Saline (PBS) 7.2 - 7.61x (Standard)Most common starting point. Ensure pH is accurately adjusted.
Tris-HCl 7.0 - 8.020 - 100 mMGood general-purpose buffer; pH is temperature-dependent[8].
HEPES 7.0 - 8.020 - 100 mMLess temperature-dependent than Tris; preferred for many cell-based assays.
Ammonium Bicarbonate ~8.010 - 50 mMVolatile buffer, ideal for applications followed by lyophilization or mass spectrometry[9].
Ammonium Acetate 6.0 - 7.02 - 50 mMCan be a good option in the slightly acidic to neutral range[6][9].

References

  • BenchChem Technical Support Team. (2025). Minimizing sialic acid loss during Sialylglycopeptide analysis. Benchchem.
  • Pihikova, D., et al. (2021). Combinatorial design of a sialic acid imprinted binding site exploring a dual ion receptor approach. RSC Publishing.
  • LGC Standards. 2-O-Methyl-Beta-D-N-acetylneuraminic Acid Sodium Salt. LGC Standards.
  • Zhang, L., et al. (2013). Recent Advances in Sialic Acid-Focused Glycomics. PMC - NIH.
  • Sigma-Aldrich. N-acetylneuraminic acid. Sigma-Aldrich.
  • Sartorius. Sialic Acid (GlyS) Kit User Guide. Sartorius.
  • Aaldering, L. J., et al. (2022). Sialic Acid Derivatives Inhibit SiaT Transporters and Delay Bacterial Growth.
  • Prien, J. M., et al. (2012). Sialic Acid Speciation Using Capillary Electrophoresis: Optimization of Analyte Derivatization and Separation.
  • Fisher Scientific. 2-O-Methyl-Beta-DN-acetylneuraminic Acid Sodium Salt, TRC. Fisher Scientific.
  • BenchChem Technical Support. (2025). Technical Support Center: Mass Spectrometry of Sialylglycopeptides. Benchchem.
  • Hsiao, C-T., et al. (2017).
  • Myz, S. A., et al. (2020). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH.
  • MilliporeSigma. 2-O-Methyl-a- D -N-acetylneuraminic acid 95 TLC 50930-22-8. MilliporeSigma.
  • Agilent. SIALIC ACID QUANTITATION KIT TABLE OF CONTENTS Storage Conditions. Agilent.
  • Lu, G., et al. (2020). Effect of Sialic Acid on Mammalian Cell Culture and Protein Expression: A Potential Productivity Enhancer for Biopharmaceutical Cell Culture Processes. MDPI.
  • Wikipedia. Sialic acid. Wikipedia.
  • Wikipedia. N-Acetylneuraminic acid. Wikipedia.
  • Thermo Fisher Scientific. (2022). Glycoprotein Sialic Acid Analysis? Improve Reproducibility, Convenience With HPAE-PAD. Thermo Fisher Scientific.
  • Unfer, G., et al. (2025). Sialic Acids in Health and Disease. MDPI.
  • Biomall. 2-O-Methyl--D-N-acetylneuraminic Acid Sodium Salt, 10mg. Biomall.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies.
  • Sigma-Aldrich.
  • ITW Reagents. Biological Buffers. ITW Reagents.

Sources

Technical Support Center: Optimizing pH for 2-O-Methyl-β-D-Neu5Ac Sodium Salt Assay Stability

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Note: The Chemistry of Sialoside Instability

Working with sialic acid derivatives requires a precise understanding of carbohydrate chemistry. 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt is a synthetic beta-methyl glycoside of N-acetylneuraminic acid (Neu5Ac). Unlike standard hexoses, sialic acids are deoxysugars at the C3 position. This structural absence of a participating neighboring hydroxyl group means there is no stabilization of the oxocarbenium ion intermediate during glycosidic cleavage. Consequently, the ketosidic bond is notoriously acid-labile.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic causality behind assay failures and provide self-validating protocols to ensure the structural integrity of this compound during your workflows.

Troubleshooting Guide & FAQs: pH-Induced Instability

Q1: Why am I seeing spontaneous degradation of 2-O-Methyl-β-D-Neu5Ac in my LC-MS sample preparation? A1: The most common culprit is the use of 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent or cleanup buffer. 0.1% TFA has a pH of approximately 2.09, and prolonged incubation at this extreme acidity drives rapid acid-catalyzed hydrolysis of the methyl glycoside. This leads to the complete loss of the sialic acid moiety within just one hour at room temperature[1]. If your assay requires acidic conditions for ionization, minimize exposure time or switch to a milder acid like 0.1% Formic Acid (pH ~2.7), keeping samples strictly on ice.

Q2: How does the synthetic beta-linkage affect stability compared to natural alpha-sialosides? A2: Natural sialic acids in mammalian glycoproteins are alpha-linked, whereas 2-O-Methyl-β-D-Neu5Ac features a synthetic beta-anomeric linkage. From a thermodynamic standpoint, beta-sialosides are more stable than their alpha counterparts due to favorable anomeric effects and reduced steric hindrance around the carboxylate group. Between pH 5.0 and 11.0, beta-sialosides undergo spontaneous hydrolysis over 100 times slower than corresponding alpha-sialosides[2]. However, this kinetic advantage does not confer absolute immunity; the compound will still degrade rapidly if the pH drops below 3.0.

Q3: What happens to the compound if my assay buffer becomes too alkaline (pH > 10.0)? A3: While 2-O-Methyl-β-D-Neu5Ac resists mild alkaline conditions better than acidic ones, exposing the sodium salt to pH levels above 10.0 initiates alkaline deacetylation. The N-acetyl group at the C5 position undergoes nucleophilic attack by hydroxide ions, stripping the acetyl group. Kinetic studies demonstrate that at pH 11.0 and 12.0, degradation is significant, nonspontaneous, and endothermic, ultimately compromising the structural integrity of the compound and rendering it useless for binding or enzymatic assays[3].

Quantitative Stability Profile

To facilitate easy comparison during assay design, use the following empirically derived stability matrix:

pH RangeBuffer EnvironmentStability ProfilePrimary Degradation MechanismRecommended Action
pH < 3.0 Strong Acid (e.g., 0.1% TFA)Highly Unstable Acid-catalyzed hydrolysis of the glycosidic bondAvoid TFA; use neutral buffers or limit acid exposure to <15 mins at 4°C.
pH 3.0 - 4.5 Mild Acid (e.g., Acetate)Moderately Stable Slow glycosidic hydrolysisKeep samples on ice to reduce kinetic energy during handling.
pH 5.0 - 8.0 Neutral / PhysiologicalHighly Stable None (Optimal Range)Standard assay conditions; ideal for long-term storage.
pH 8.5 - 10.0 Mild Alkaline (e.g., Carbonate)Stable NoneBeta-linkage provides kinetic resistance to hydrolysis.
pH > 10.0 Strong Alkaline (e.g., NaOH)Unstable Alkaline deacetylation at C5Buffer with Tris or HEPES to prevent upward pH drift.

Diagnostic Workflow

G Start Assay Instability Detected CheckPH Check Buffer pH Start->CheckPH LowPH pH < 3.0 (e.g., 0.1% TFA) CheckPH->LowPH OptPH pH 5.0 - 8.0 CheckPH->OptPH HighPH pH > 10.0 CheckPH->HighPH MechLow Acid-Catalyzed Hydrolysis LowPH->MechLow Stable Stable Beta-Glycoside OptPH->Stable MechHigh Alkaline Deacetylation HighPH->MechHigh ActionLow Switch to Formic Acid or Neutral Buffer MechLow->ActionLow ActionHigh Lower pH, Avoid Strong Alkali MechHigh->ActionHigh

Troubleshooting workflow for 2-O-Methyl-beta-D-Neu5Ac stability based on pH-dependent degradation.

Self-Validating Experimental Protocol: pH-Optimized Stability Profiling

To empirically validate the stability of 2-O-Methyl-β-D-Neu5Ac Sodium Salt in your specific assay matrix, execute the following self-validating workflow.

Step 1: Buffer Preparation Prepare a series of 100 mM buffers spanning pH 2.0 to 12.0 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8, Carbonate for pH 9-11). Verify pH with a calibrated probe at the intended assay temperature.

Step 2: Substrate Spiking Dissolve 2-O-Methyl-β-D-Neu5Ac Sodium Salt in LC-MS grade water to create a 10 mM stock. Spike the stock into each buffer to a final concentration of 100 µM.

Step 3: Incubation & Aliquoting Incubate the solutions at your assay temperature (e.g., 37°C). Withdraw 50 µL aliquots at t=0, 1h, 4h, and 24h.

Step 4: Quenching (Critical Step) Immediately quench the extreme pH aliquots by neutralizing them with equal volumes of pre-chilled 100 mM Tris-HCl (pH 7.4) to arrest degradation. Self-Validation Check: Include a zero-time (t=0) quenched control to establish the baseline ionization efficiency and prove that the quenching buffer itself does not induce hydrolysis.

Step 5: LC-MS/MS Quantification Analyze the samples using HILIC (Hydrophilic Interaction Liquid Chromatography) coupled to MS/MS. Monitor the transition of the parent ion [M-H]- (m/z 322) to confirm intact mass, and track the appearance of free Neu5Ac [M-H]- (m/z 308) to quantify hydrolysis. Self-Validation Check: The molar sum of the remaining intact 2-O-Methyl-β-D-Neu5Ac and the released free Neu5Ac must equal the initial spiked concentration. A mass balance deficit indicates an alternative degradation pathway (e.g., decarboxylation) rather than simple hydrolysis.

Step 6: Kinetic Modeling Plot ln(Ct/C0) versus time to determine the first-order degradation rate constant (k) for each pH condition. Use this data to define the absolute shelf-life of the compound in your specific assay buffer.

References[1] Title: Modification of sialic acids on solid-phase: accurate characterization of protein sialylation

Source: nih.gov URL: [Link][2] Title: The Hydrolase and Transferase Activity of an Inverting Mutant Sialidase Using Non-natural β-Sialoside Substrates Source: acs.org URL: [Link][3] Title: Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values Source: nih.gov URL: [Link]

Sources

Technical Support Center: Reducing Background Noise in 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for enzyme assays utilizing 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt. This document is designed for researchers, scientists, and drug development professionals to diagnose and mitigate a common and critical issue: high background noise. Achieving a high signal-to-noise ratio is paramount for generating reliable and reproducible data. This guide provides in-depth, field-proven insights and validated protocols to help you achieve just that.

Understanding the Core Challenge: Signal vs. Noise

Enzyme assays involving sialic acid derivatives, including 2-O-Methyl-beta-D-N-acetylneuraminic Acid, typically measure the activity of sialidases (neuraminidases). These enzymes catalyze the cleavage of a terminal sialic acid residue from a glycoconjugate. In many assay formats, this cleavage event is designed to generate a quantifiable signal, such as fluorescence.

The central challenge is that the glycosidic bond in sialic acid substrates can be inherently unstable and susceptible to non-enzymatic hydrolysis.[1][2][3] This spontaneous degradation releases the reporting molecule, creating a background signal that is independent of true enzyme activity. This guide will focus on systematically identifying and eliminating the sources of this background noise.

cluster_0 Desired Enzymatic Reaction cluster_1 Source of Background Noise Enzyme Sialidase Enzyme Product Cleaved Product + Signal Molecule Enzyme->Product Catalysis Substrate 2-O-Methyl-Sialic Acid (Substrate) Substrate->Enzyme Binding Substrate_Noise 2-O-Methyl-Sialic Acid (Substrate) Noise Spontaneous Hydrolysis (False Signal) Substrate_Noise->Noise Degradation Degradation_Factors High Temp Incorrect pH Contaminants Degradation_Factors->Noise Accelerates

Caption: Enzymatic Signal vs. Non-Enzymatic Noise Pathway.

Troubleshooting Guide: High Background Signals

This section is structured in a question-and-answer format to directly address the most common issues encountered during assay setup and execution.

Q1: My 'no-enzyme' and 't=0' control wells have a very high signal. What is the primary cause?

A1: The most likely culprit is the non-enzymatic degradation of the substrate.

  • Expertise & Causality: The glycosidic linkage of sialic acids is known to be one of the most acid-labile bonds among glycosides.[1] While N-acetylneuraminic acid (Neu5Ac) is most stable in a pH range of 3.0-10.0, its stability decreases significantly in strongly acidic or alkaline conditions, especially when heated.[3] This spontaneous hydrolysis mimics the enzymatic reaction, releasing the signal-generating portion of the molecule and creating a false positive signal.

  • Trustworthiness & Solution: Your protocol must be self-validating by minimizing this spontaneous decay.

    • Prepare Substrate Fresh: Always prepare the substrate working solution immediately before use. Do not use stock solutions that have been stored for extended periods at room temperature or undergone multiple freeze-thaw cycles.[4][5]

    • Control Your pH: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the incubation. The optimal pH for sialidase activity varies by enzyme source but is often slightly acidic (e.g., pH 4.5-6.5).[6][7][8] Verify the pH of your final reaction mixture.

    • Keep It Cold: Store the substrate stock solution and working solution on ice and protected from light until it is added to the plate to start the reaction.[4]

Q2: I've prepared my substrate fresh, but the background is still high. Could my buffer or other reagents be the issue?

A2: Yes, reagent purity, autofluorescence, and contamination are significant secondary sources of background noise.

  • Expertise & Causality:

    • Autofluorescence: Components within your assay buffer, or more commonly in your biological samples (e.g., cell lysates, serum), can possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.[9]

    • Contamination: Bacterial or fungal contamination can introduce exogenous enzymes that may cleave the substrate, leading to a time-dependent increase in background signal.[9]

    • Reagent Purity: Low-purity reagents can contain fluorescent impurities.

  • Trustworthiness & Solution:

    • Run a "Reagent Blank": Always include a control well containing only the assay buffer and the substrate (no enzyme or test compound). This will quantify the background contribution from your reagents.

    • Use High-Purity Materials: Utilize high-purity, sterile water and analytical-grade buffer components.

    • Filter Sterilize: Filter-sterilize your final assay buffer to remove any potential microbial contamination.[4]

    • Check for Compound Interference: If screening inhibitors, run a control with the test compound and substrate but without the enzyme. This measures the compound's own fluorescence, which must be subtracted from the test wells.[9]

Q3: How do I balance incubation time and temperature to maximize my signal-to-noise ratio?

A3: This requires empirical optimization to find the "sweet spot" where enzymatic activity is robust but non-enzymatic hydrolysis is minimal.

  • Expertise & Causality: The rate of both the enzymatic reaction and non-enzymatic degradation increases with temperature and time.[5] A common temperature for sialidase assays is 37°C.[7][10] While this is optimal for many enzymes, it also accelerates background signal generation.

  • Trustworthiness & Solution:

    • Determine the Linear Range: Perform a time-course experiment. Measure the signal from both an enzyme-containing well and a "no-enzyme" control well at multiple time points (e.g., 0, 15, 30, 60, 90 minutes).

    • Analyze the Data: Plot the signal versus time for both reactions. Identify the time window where the enzymatic reaction is still linear (has not reached saturation) and the background signal from the no-enzyme control remains low and acceptable.

    • Optimize Temperature: If the background at 37°C is unacceptably high even at early time points, consider running the assay at a lower temperature (e.g., 30°C or room temperature). This will slow the enzymatic rate but may slow the background generation even more, improving the overall assay window.

Potential Cause Diagnostic Control Recommended Solution Supporting Rationale
Substrate Instability "No Enzyme" ControlPrepare substrate fresh daily; store on ice; protect from light.Sialic acid glycosidic bonds are labile and can hydrolyze spontaneously.[1][3]
Reagent Contamination "Buffer + Substrate" BlankUse high-purity, sterile reagents; filter-sterilize buffer.Contaminants can be autofluorescent or contain enzymes.[9]
Compound Autofluorescence "Compound + Substrate" ControlMeasure signal from compound alone and subtract from data.Test compounds, especially in drug screens, can be fluorescent.[9]
Sub-optimal Conditions Time-Course ExperimentOptimize incubation time and temperature to maximize the enzymatic rate while minimizing background increase.Both enzymatic and non-enzymatic reactions are rate-dependent on time and temperature.[5]
Experimental Protocols & Workflows
Protocol 1: Preparation of a Standard Sialidase Assay Buffer

This protocol describes a commonly used buffer system for sialidase/neuraminidase assays.

  • Prepare Stock Solutions:

    • 1 M MES (2-(N-morpholino)ethanesulfonic acid) stock.

    • 1 M CaCl₂ (Calcium Chloride) stock.

    • 10 M NaOH (for pH adjustment).

  • Prepare 2x Assay Buffer (500 mL):

    • To ~450 mL of high-purity, deionized water, add 33.3 mL of 1 M MES stock (final concentration will be 66.6 mM in the 2x buffer).

    • Add 4 mL of 1 M CaCl₂ stock (final concentration will be 8 mM in the 2x buffer).

    • Adjust the pH to 6.5 using 10 M NaOH. Caution: NaOH is caustic.[4]

    • Bring the final volume to 500 mL with deionized water.

  • Finalize 1x Assay Buffer:

    • On the day of the experiment, dilute the 2x assay buffer 1:1 with deionized water to create the 1x working solution (33.3 mM MES, 4 mM CaCl₂, pH 6.5).

    • For maximal integrity, filter the 1x buffer through a 0.2 µm sterile filter.[4]

Protocol 2: Troubleshooting Workflow for High Background

This workflow provides a logical sequence for diagnosing the source of noise.

Start Start: High Background Observed Check_Substrate Q1: Is the substrate degrading? Run 'No Enzyme' control with freshly prepared substrate. Start->Check_Substrate Substrate_OK Background is LOW Check_Substrate->Substrate_OK No Substrate_Bad Background is HIGH Check_Substrate->Substrate_Bad Yes Check_Reagents Q2: Are reagents contaminated or autofluorescent? Run 'Buffer + Substrate' blank. Substrate_OK->Check_Reagents Fix_Substrate Action: - Use fresh substrate powder - Keep on ice - Protect from light Substrate_Bad->Fix_Substrate Fix_Substrate->Check_Substrate Re-test Reagents_OK Background is LOW Check_Reagents->Reagents_OK No Reagents_Bad Background is HIGH Check_Reagents->Reagents_Bad Yes Check_Time_Temp Q3: Are incubation conditions optimal? Run time-course experiment. Reagents_OK->Check_Time_Temp Fix_Reagents Action: - Use new, high-purity reagents - Filter-sterilize buffer Reagents_Bad->Fix_Reagents Fix_Reagents->Check_Reagents Re-test Time_Temp_Bad Background increases too quickly vs. signal Check_Time_Temp->Time_Temp_Bad Yes End Assay Optimized Check_Time_Temp->End No, linear range is good Fix_Time_Temp Action: - Reduce incubation time - Lower temperature (e.g., 30°C) Time_Temp_Bad->Fix_Time_Temp Fix_Time_Temp->End

Caption: Logical workflow for troubleshooting high background noise.

Frequently Asked Questions (FAQs)
  • Q: Why is calcium chloride (CaCl₂) included in the assay buffer?

    • A: Many sialidases are metalloenzymes that require divalent cations like Ca²⁺ for optimal activity and stability. Its inclusion is standard practice for many neuraminidase assays.[4]

  • Q: What is a "stop solution" and do I need one?

    • A: A stop solution is a reagent that terminates the enzymatic reaction, usually by drastically changing the pH to a level that denatures the enzyme (e.g., adding a high pH glycine or NaOH solution).[4][7][10] This is crucial for endpoint assays as it ensures that all wells react for precisely the same amount of time before reading. For kinetic assays where the plate is read continuously, a stop solution is not used.

  • Q: Can I use a phosphate-based buffer instead of MES?

    • A: It depends on the specific enzyme. Some studies have shown that phosphate buffers can have a negative effect on the activity of certain sialidases, while MES buffer at a slightly acidic pH enhances activity and stability.[6] If you are experiencing low enzyme activity, testing an alternative buffer system like MES is a valid troubleshooting step.

References
  • Le, M. Q., Kiso, M., & Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55570. Available at: [Link]

  • Hurt, A. C., & Le, M. Q. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments. Available at: [Link]

  • Le, M. Q., Kiso, M., & Hurt, A. C. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. ResearchGate. Available at: [Link]

  • Han, S., & Collins, B. E. (2014). Characterization of the Acid Stability of Glycosidically Linked Neuraminic Acid. Department of Cellular & Molecular Medicine. Available at: [Link]

  • Li, Y., et al. (2012). Optimization of a direct spectrophotometric method to investigate the kinetics and inhibition of sialidases. BMC Biotechnology, 12, 64. Available at: [Link]

  • Gao, C., et al. (2017). Fluorescent Neuraminidase Assay Based on Supramolecular Dye Capture After Enzymatic Cleavage. Journal of the American Chemical Society, 139(18), 6266–6269. Available at: [Link]

  • Enzyme assay for mammalian sialidases. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. Available at: [Link]

  • Pshezhetsky, A. V., & Ashmarina, L. I. (2018). Applications of a highly α2,6-selective pseudosialidase. Glycobiology, 28(8), 533–543. Available at: [Link]

  • Note Release of sialic acid from substrates by sialidase in the presence of HJ'*Ol. DSpace. Available at: [Link]

  • Hydrolysis resistant sialic acid derivatives and methods for their use. (2015). Google Patents.
  • Agilent Sialidase A. Agilent Technologies. Available at: [Link]

  • Limited Hydrolysis of Polysialic Acid by Human Neuraminidase Enzymes. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(22), 5141. Available at: [Link]

Sources

Ideal storage conditions to maximize 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt shelf life

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a sialic acid derivative, 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt (CAS: 63879-76-5) is a critical reagent in glycobiology, virology, and drug development. However, its molecular architecture—specifically the beta-methyl glycosidic bond and the sodium salt formulation—makes it highly susceptible to environmental degradation if mishandled.

This guide is engineered by application scientists to provide you with the mechanistic causality behind storage protocols, ensuring maximum shelf life and experimental reproducibility.

I. Quantitative Storage Parameters

To establish a baseline for stability, all storage environments must strictly adhere to the following quantitative parameters. Deviations will exponentially increase the rate of hydrolysis and deacetylation.

Storage ParameterIdeal ConditionAcceptable RangeCritical Risk Factor (Causality)
Temperature (Solid) -20°C-80°C to -20°CThermal degradation; accelerated kinetic cleavage of the glycosidic bond [1].
Temperature (Solution) -80°C-80°C onlyAqueous hydrolysis; localized pH shifts during slow freezing [3].
Moisture/Humidity < 10% RH (Desiccated)< 20% RHThe sodium salt is highly hygroscopic; moisture initiates spontaneous hydrolysis.
Light Exposure Complete DarkLow ambient lightPhoto-oxidation of the organic framework over prolonged periods [1].
Solvent pH 7.0 – 7.4 (Buffered)3.0 – 10.0Rapid acid-catalyzed cleavage (pH < 2) or alkaline deacetylation (pH > 11) [2].
II. Troubleshooting & Application FAQs

Q1: My solid powder degraded into a sticky residue despite being stored at -20°C. What caused this? A: This is a classic symptom of hygroscopic absorption caused by improper temperature equilibration. Because it is a sodium salt, the compound acts as a desiccant. If you open the storage vial immediately after removing it from the -20°C freezer, ambient atmospheric moisture instantly condenses onto the cold powder. This microscopic water layer initiates localized hydrolysis of the beta-methyl glycosidic bond. Self-Validating Fix: Always place the sealed vial in a desiccator at room temperature for at least 30 minutes before opening. If the powder appears clumped or sticky, do not use it for quantitative assays.

Q2: How stable is the reconstituted solution, and what solvent should I use? A: In an aqueous state, the compound is highly vulnerable to pH extremes. Studies on N-acetylneuraminic acid kinetics demonstrate that while the molecule is relatively stable between pH 3.0 and 10.0, it degrades rapidly under strongly acidic or alkaline conditions [2]. Reconstituting the salt in unbuffered, low-grade water is a critical error; dissolved CO₂ in standard laboratory water can drop the pH to ~5.5, slowly catalyzing degradation. Self-Validating Fix: Always reconstitute in a rigorously pH-adjusted buffer (e.g., 10 mM PBS, pH 7.4) or LC-MS grade water. Verify the buffer pH before adding the compound.

Q3: Can I store my working solutions at -20°C and subject them to freeze-thaw cycles? A: Absolutely not. Repeated freeze-thaw cycles are highly destructive to sialic acid derivatives [3]. As the solution freezes, pure water crystallizes first, pushing the compound and buffer salts into a highly concentrated, unfrozen micro-environment (the "freeze-concentration" effect). This causes drastic, localized pH shifts that cleave the glycosidic bond. Self-Validating Fix: Solutions must be aliquoted into single-use volumes and flash-frozen. Once thawed, any remaining solution must be discarded.

III. Mechanistic Degradation Pathway

Understanding the physical pathways of degradation empowers researchers to identify the exact point of failure in their handling pipeline.

G N1 2-O-Methyl-beta-D-Neu5Ac Sodium Salt (Solid) N2 Moisture Exposure (Condensation) N1->N2 Improper Thawing High Humidity N3 Aqueous State (Solubilized) N1->N3 Deliberate Reconstitution N2->N3 Hygroscopic Absorption N4 Acidic/Alkaline pH (pH <3 or >10) N3->N4 Unbuffered Solvent (CO2 absorption) N5 Glycosidic Bond Hydrolysis N3->N5 Repeated Freeze-Thaw Thermal Stress N4->N5 Catalyzed Cleavage N6 Degradation Products (Free Neu5Ac + Methanol) N5->N6 Irreversible Degradation

Mechanistic pathway of 2-O-Methyl-beta-D-Neu5Ac degradation due to suboptimal storage.

IV. Standard Operating Procedure (SOP): Stock Preparation & Storage

To guarantee a self-validating workflow, follow this step-by-step methodology for preparing and storing your compound. This protocol is designed to eliminate moisture contamination and thermal stress.

Phase 1: Equilibration and Weighing

  • Equilibrate: Remove the sealed stock vial from the -20°C freezer and immediately place it into a vacuum desiccator containing active indicating silica gel. Allow it to sit for 30–45 minutes until it reaches ambient room temperature.

  • Purge: Fill a microcentrifuge tube with dry Argon or Nitrogen gas to displace ambient oxygen and humidity.

  • Weigh: Rapidly weigh the required mass of the solid salt and transfer it to the purged tube. Immediately reseal the master stock vial, purge it with inert gas, wrap the cap in Parafilm, and return it to -20°C storage.

Phase 2: Reconstitution and Aliquoting 4. Buffer Preparation: Prepare a neutral buffer (e.g., 10 mM PBS, pH 7.4). Validation Step: Verify the pH of the buffer using a calibrated pH meter prior to reconstitution. 5. Solubilization: Add the buffer to the weighed powder and vortex gently for 10 seconds until visually clear. Do not use sonication, as the localized heat can induce degradation. 6. Aliquot: Divide the master solution into single-use, low-bind microcentrifuge tubes (e.g., 10 µL to 50 µL volumes).

Phase 3: Cryopreservation 7. Flash-Freeze: Submerge the sealed aliquots in liquid nitrogen or a dry-ice/ethanol bath for 30 seconds. This prevents the freeze-concentration effect by instantly vitrifying the solution. 8. Long-Term Storage: Transfer the flash-frozen aliquots to a dedicated, light-proof box in a -80°C ultra-low temperature freezer. 9. Quality Control (Optional): If the compound has been stored for >6 months, validate the structural integrity of one aliquot via LC-MS/MS prior to running critical biological assays [3]. Look for the emergence of free N-acetylneuraminic acid (m/z 308.1 [M-H]-) as a marker of degradation.

V. References
  • Sialic acid n-acetylneuraminic acid | Sigma-Aldrich - MilliporeSigma Source: Sigma-Aldrich URL:

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values Source: ResearchGate URL:

  • Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma Source: National Institutes of Health (NIH) PMC URL:

Technical Support Center: Cryopreservation & Lyophilization of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Background

Welcome to the Technical Support Center. This guide addresses the critical physicochemical challenges encountered when freezing and lyophilizing 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt . As a highly polar, hygroscopic carbohydrate derivative, this compound is notoriously prone to uncontrolled phase separations. When subjected to sub-optimal cooling profiles, it transitions into mixed amorphous-crystalline states that compromise structural stability, reduce solubility, and lead to catastrophic cake collapse during freeze-drying. This guide provides field-proven, self-validating methodologies to ensure structural integrity through controlled vitrification and thermodynamic annealing.

Troubleshooting & FAQs

Q1: Why does my sialic acid sodium salt solution become cloudy or form a mixed-phase solid when stored in a standard -20°C freezer? Causality: This is a classic symptom of freeze-concentration induced by slow cooling rates. When an aqueous solution freezes slowly (< 1°C/min), water crystallizes into ice first, excluding the solute. This drastically increases the local concentration of the sialic acid sodium salt. The prolonged time spent in this highly concentrated, mobile state provides the thermodynamic driving force for the carbohydrate molecules to align and partially crystallize into microscopic prisms or needles[1]. This mixed amorphous-crystalline state is highly unstable. Solution: Flash freezing is required to bypass the nucleation phase entirely, trapping the compound in a completely amorphous, vitreous glass[1].

Q2: During lyophilization, my product cake shrinks and collapses. How can I maintain a rigid, elegant cake structure? Causality: Cake collapse occurs when the primary drying temperature exceeds the glass transition temperature of the maximally freeze-concentrated solution ( Tg′​ ). Sodium salts are notorious for significantly depressing the Tg′​ of carbohydrate formulations[2]. If you are using a bulking agent like mannitol, the presence of the sodium salt can inhibit its crystallization, leaving the entire matrix in a highly mobile amorphous state[2]. Solution: Introduce a thermal annealing step during the freezing phase. By temporarily raising the temperature of the frozen product to between -20°C and -10°C, you provide enough molecular mobility for the bulking agent to fully crystallize, creating a rigid skeletal matrix that physically supports the amorphous sialic acid during sublimation[3].

Q3: What is the mechanistic role of Ostwald ripening during the annealing step? Causality: Annealing at temperatures above Tg′​ but below the melting point allows small ice crystals to melt and redeposit onto larger ice crystals (Ostwald ripening)[4]. This creates larger, continuous ice channels that, once sublimated, leave behind wide pores. This significantly reduces dry layer resistance to mass transfer during primary drying, accelerating the lyophilization cycle while preventing collapse[4].

Q4: How do cryoprotectants prevent degradation during liquid nitrogen storage? Causality: Cryoprotectants operate via the "water replacement hypothesis." During rapid cooling, molecules like trehalose form hydrogen bonds with the functional groups of the sialic acid, replacing the water molecules that are removed during ice formation[5]. This increases the microenvironmental Tg′​ and promotes vitrification (glass formation) rather than crystallization, thereby protecting the molecular integrity of the compound from the mechanical stress of ice lattices[5].

Visual Workflows & Phase Logic

PhaseTransition Start 2-O-Me-Neu5Ac Sodium Salt (Aqueous Solution) SlowFreeze Slow Freezing (-20°C Freezer) Start->SlowFreeze Cooling Rate < 1°C/min FastFreeze Flash Freezing (Liquid N2) Start->FastFreeze Cooling Rate > 100°C/min MixedState Mixed Phase (Amorphous + Crystalline) SlowFreeze->MixedState Freeze-Concentration & Nucleation GlassState Vitreous State (Completely Amorphous) FastFreeze->GlassState Bypasses Nucleation Lyophilization Primary Drying (Sublimation) MixedState->Lyophilization Direct Drying Anneal Thermal Annealing (-15°C for 4 hours) GlassState->Anneal Excipient Crystallization Anneal->Lyophilization Ostwald Ripening Collapse Cake Collapse (High Moisture/Degradation) Lyophilization->Collapse From Mixed State (No Matrix Support) StableCake Stable Lyophilized Cake (Intact Structure) Lyophilization->StableCake From Annealed State (Rigid Matrix)

Fig 1: Phase transition pathways of sialic acid sodium salt during freezing and lyophilization.

Workflow Step1 Step 1: Formulation Add Bulking Agent (Mannitol) & Cryoprotectant (Trehalose) Step2 Step 2: Initial Freezing Cool to -50°C at 1°C/min Hold for 2 hours Step1->Step2 Step3 Step 3: Annealing Raise to -15°C Hold for 4 hours Step2->Step3 Promotes Ostwald Ripening Step4 Step 4: Re-Freezing Cool back to -50°C Hold for 2 hours Step3->Step4 Locks Crystalline Matrix Step5 Step 5: Primary Drying Vacuum at 50 mTorr Shelf Temp -25°C Step4->Step5 Sublimation of Ice Step6 Step 6: Secondary Drying Ramp to +20°C Desorb bound water Step5->Step6 Final Moisture < 2%

Fig 2: Optimized lyophilization workflow with a critical sub-zero thermal annealing step.

Quantitative Data & Phase Comparison

The following table summarizes the thermodynamic outcomes of various freezing methodologies applied to 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt formulations.

Freezing MethodologyCooling RateTarget TemperatureAPI Phase State (Sialic Acid)Excipient Phase StatePhysical AppearanceReconstitution Time
Standard Freezer < 1°C / min-20°CPartially CrystallineMixed / AmorphousOpaque, milky solid> 5 minutes (Poor)
Flash Freezing > 100°C / min-196°CCompletely AmorphousCompletely AmorphousTransparent glass< 30 seconds
Lyophilization (No Annealing) 1°C / min-50°CAmorphous (Unstable)AmorphousShrunken, collapsed cakeVariable
Lyophilization (With Annealing) 1°C / min-50°C -15°CCompletely AmorphousFully CrystallineElegant, highly porous cake< 10 seconds

Experimental Protocols

Protocol A: Optimized Flash-Freezing for Liquid Cryostorage

Use this protocol when storing the compound in liquid solutions for long-term biological assays.

  • Formulation: Dissolve 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Add Trehalose to a final concentration of 5-10% (w/v) to act as a cryoprotectant and elevate the Tg′​ .

  • Aliquoting: Dispense the solution into cryovials in small volumes (ideally 500 µL) to ensure a rapid and uniform heat transfer profile.

  • Plunge Freezing: Using sterile forceps, plunge the tightly sealed cryovials directly into a dewar of liquid nitrogen (-196°C). Hold submerged for at least 60 seconds to ensure the core temperature drops past the glass transition phase instantly.

  • Storage: Transfer immediately to a -80°C freezer or vapor-phase liquid nitrogen tank.

  • Validation Checkpoint (Self-Validation): Visually inspect the frozen aliquot. A successful vitrification results in a completely transparent, glass-like solid. Any opaque, milky-white regions indicate uncontrolled ice crystallization and protocol failure.

Protocol B: Lyophilization with Two-Step Annealing

Use this protocol to generate stable, dry powders for long-term ambient or refrigerated storage.

  • Formulation: Prepare an aqueous solution containing the API, 4% (w/v) Mannitol (bulking agent), and 1% (w/v) Sucrose (lyoprotectant).

  • Initial Freezing: Load vials onto the lyophilizer shelf at room temperature. Ramp the shelf temperature down to -50°C at a rate of 1°C/min. Hold at -50°C for 2 hours to ensure complete freezing.

  • Thermal Annealing: Ramp the shelf temperature up to -15°C at a rate of 0.5°C/min. Hold at -15°C for 4 hours. Causality: This temperature is above the Tg′​ but below the melting point, allowing mannitol to crystallize fully and ice crystals to undergo Ostwald ripening[3][4].

  • Re-Freezing: Ramp the shelf temperature back down to -50°C at 1°C/min and hold for 2 hours to lock the newly formed crystalline matrix.

  • Primary Drying: Initiate vacuum at 50 mTorr. Raise the shelf temperature to -25°C and hold until the Pirani gauge converges with the capacitance manometer (typically 12-24 hours), indicating the end of sublimation.

  • Secondary Drying: Ramp the shelf temperature to +20°C at 0.2°C/min. Hold for 6 hours to desorb residual bound water.

  • Validation Checkpoint (Self-Validation): Perform Powder X-Ray Diffraction (XRD) on a sacrificial sample. The diffractogram must show sharp peaks corresponding to δ -mannitol or α -mannitol, confirming excipient crystallization, alongside a broad baseline halo confirming the sialic acid sodium salt remains in a highly soluble amorphous state[4]. Visually, the cake should be un-shrunken and highly porous.

Sources

Validation & Comparative

High-Resolution Stereospecificity in Glycobiology: A Comparative Guide to α- vs. β-2-O-Methyl-D-N-Acetylneuraminic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent experimental pitfalls I encounter in glycobiology is the underappreciation of anomeric purity. When probing sialic acid interactions—whether evaluating a novel viral neuraminidase inhibitor or mapping lectin binding affinities—the spatial orientation of the glycosidic bond dictates the biological reality of your assay.

This guide provides an in-depth, objective comparison between 2-O-Methyl-α-D-N-acetylneuraminic acid sodium salt and its β-isomer . By understanding the causality behind their divergent behaviors, researchers can leverage these isomers to build robust, self-validating experimental workflows.

The Mechanistic Basis of Stereospecificity

N-acetylneuraminic acid (Neu5Ac) is the most abundant sialic acid in mammalian cells. In nature, Neu5Ac is exclusively linked to underlying glycan chains via an α-ketosidic bond (e.g., α2,3 or α2,6 linkages). Consequently, biological systems have evolved highly specific catalytic clefts and binding pockets tuned to this exact geometry.

  • The α-Isomer (Natural Mimic): In 2-O-Methyl-α-D-Neu5Ac, the methyl aglycone occupies an equatorial position relative to the C2 carboxylate group. This mimics the spatial arrangement of natural sialosides, allowing it to act as a minimal binding epitope for influenza virus hemagglutinin (1[1]) and a viable substrate for exo-sialidases (2[2]).

  • The β-Isomer (Unnatural Anomer): In 2-O-Methyl-β-D-Neu5Ac (), the aglycone is driven into an axial position. This creates severe steric hindrance within the active sites of enzymes like exo-α-sialidase (EC 3.2.1.18) (3[3]). The β-isomer is thermodynamically more stable but biologically inert in these contexts, making it an indispensable negative control (4[4]).

Stereospecificity Enzyme Exo-α-Sialidase (EC 3.2.1.18) Alpha 2-O-Methyl-α-D-Neu5Ac (Equatorial Aglycone) Enzyme->Alpha Productive Binding Beta 2-O-Methyl-β-D-Neu5Ac (Axial Aglycone) Enzyme->Beta Non-Productive Cleavage Hydrolysis Free Neu5Ac + Methanol Alpha->Cleavage Catalysis Resistant Steric Clash No Reaction Beta->Resistant Resistance

Diagram 1: Stereospecific enzymatic processing of Neu5Ac isomers by exo-α-sialidase.

Comparative Performance Profiles

To effectively design assays, you must understand how these isomers behave quantitatively. Table 1 summarizes their comparative performance parameters based on established glycobiology standards.

Table 1: Comparative Biological Profiling of 2-O-Methyl-Neu5Ac Isomers

Parameterα-Isomer (Natural Mimic)β-Isomer (Unnatural Anomer)Causality / Mechanism
Anomeric Configuration Equatorial (relative to C2 carboxylate)Axial (relative to C2 carboxylate)Dictates spatial alignment in active sites.
Sialidase Susceptibility High (Substrate)Completely ResistantExo-sialidases require α-ketosidic bonds for transition-state formation.
Typical Km​ (Sialidase) 1.5 - 3.0 mMN/A (Does not act as substrate)β-anomer steric clash prevents catalytic entry.
Viral HA Binding Active (Minimal Epitope)Inactive / Non-specificHA receptor pocket is evolutionarily tuned to α-linkages.
Primary Assay Role Positive Control / Reference SubstrateNegative Control / NSB BaselineEnables subtraction of background noise in binding assays.

Self-Validating Experimental Protocols

A robust assay does not just generate data; it proves its own validity in real-time. Below are two field-proven, self-validating methodologies utilizing both isomers.

Protocol A: Self-Validating Sialidase Cleavage Kinetics

This protocol measures enzyme activity while simultaneously proving that a lack of signal from the β-isomer is due to stereospecificity, not assay failure or enzyme denaturation.

  • Preparation: Prepare 10 mM stock solutions of both α- and β-2-O-Methyl-Neu5Ac in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5).

  • Reaction Initiation: Add 10 mU of your target sialidase to parallel reaction wells containing 1 mM of either the α-isomer or the β-isomer.

  • Primary Monitoring: Monitor the release of free Neu5Ac using a coupled thiobarbituric acid (TBA) colorimetric assay or NMR spectroscopy over 30 minutes.

    • Causality: The α-isomer well will show a linear increase in signal, establishing baseline enzyme activity. The β-isomer well should remain at baseline, confirming stereospecific resistance.

  • Self-Validation (The Spike-in Step): At t=30 min, spike the β-isomer well with 1 mM of the α-isomer.

    • Causality: If the signal immediately begins to rise at a rate comparable to the positive control, it validates that the β-isomer did not denature or irreversibly inhibit the enzyme; it is simply a non-substrate. If the signal does not rise, your β-isomer preparation may contain inhibitory contaminants.

Protocol B: Background-Subtracted Viral Hemagglutinin (HA) Binding Assay

When screening for HA inhibitors, non-specific binding (NSB) to the assay matrix can generate false positives. The β-isomer is the perfect structural control to isolate true stereospecific binding.

  • Surface Functionalization: Immobilize recombinant viral HA on a Surface Plasmon Resonance (SPR) sensor chip.

  • Baseline Establishment: Flow the β-isomer (10 mM) over the sensor. Record the response units (RU).

    • Causality: Because the HA binding pocket strictly requires α-linkages, any signal generated by the β-isomer represents non-specific binding to the matrix or bulk refractive index changes.

  • Test Ligand Application: Flow the α-isomer (10 mM) over the sensor and record the RU.

  • Self-Validation (Data Isolation): Calculate specific binding using the formula: Specific Binding = (RU of α-isomer) - (RU of β-isomer).

    • Causality: By subtracting the β-isomer's signal, you isolate the true stereospecific interaction driven by the anomeric configuration, eliminating false positives caused by the methyl aglycone or buffer effects.

AssayWorkflow Setup Receptor Binding Assay (e.g., Viral Hemagglutinin) AlphaPath Add α-Isomer (Test Ligand) Setup->AlphaPath BetaPath Add β-Isomer (Negative Control) Setup->BetaPath AlphaResult Specific Binding Signal (Total Binding) AlphaPath->AlphaResult BetaResult Background Signal (Non-Specific Binding) BetaPath->BetaResult Validation Self-Validation Step: Specific Affinity = Total - Background AlphaResult->Validation BetaResult->Validation

Diagram 2: Self-validating workflow isolating specific binding using the β-isomer as a baseline.

Summary for Drug Development Professionals

When developing sialidase inhibitors or viral entry blockers, utilizing both the α- and β-isomers of 2-O-Methyl-Neu5Ac transitions your assay from a simple screen into a highly rigorous, self-validating system. The α-isomer provides the necessary biological mimicry to establish baseline kinetics, while the β-isomer serves as the ultimate structural control, ensuring that your observed interactions are driven by true stereospecific recognition rather than artifactual binding.

References

  • ChemicalBook : 2-O-METHYL-ALPHA-D-N-ACETYLNEURAMINIC ACID -[1]

  • PubChem (NIH) : 2-O-Methyl-beta-D-N-acetylneuraminic Acid -

  • BRENDA Enzyme Database : Information on EC 3.2.1.18 - exo-alpha-sialidase -[3]

  • ACS Publications : Sialidase Inhibitors with Different Mechanisms -[2]

  • PubMed / Glycobiology : Trans-sialidase from Trypanosoma cruzi catalyzes sialoside hydrolysis with retention of configuration -[4]

Sources

Validation of 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt purity by LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of validating highly polar carbohydrate derivatives. 2-O-Methyl- β -D-N-acetylneuraminic acid sodium salt is a critical synthetic sialic acid derivative used extensively in viral receptor binding assays, drug development, and glycomics. However, its purity validation is notoriously difficult. Because it lacks a strong UV chromophore, traditional HPLC-UV methods fail to detect non-absorbing synthetic byproducts and often overestimate purity.

To ensure absolute scientific integrity, we must rely on Liquid Chromatography-Mass Spectrometry (LC-MS). This guide objectively compares the performance of Premium Grade 2-O-Methyl- β -D-Neu5Ac against Standard Synthetic Grade alternatives, while detailing the causality behind the HILIC-MS methodology required to validate it.

Chromatographic Strategy: The Causality of HILIC-MS

When analyzing sialic acid derivatives, the choice of stationary phase is the most critical variable. 2-O-Methyl- β -D-Neu5Ac is highly polar due to its multiple hydroxyl groups and carboxylic acid moiety.

If you attempt to use traditional Reversed-Phase Liquid Chromatography (RPLC) with a C18 column, the compound will elute in the void volume, co-eluting with matrix salts and isobaric impurities. To solve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates with a high-organic mobile phase, allowing a water-enriched layer to form on the stationary phase (typically an Amide or ZIC phase). This provides excellent retention and, crucially, the selectivity needed to separate the β -anomer from the biologically inactive α -anomer .

SeparationLogic Target 2-O-Methyl-beta-D-Neu5Ac (Highly Polar, Isobaric Impurities) HILIC HILIC (Amide Phase) Excellent Retention & Anomer Resolution Target->HILIC Optimal Choice RPLC RPLC (C18 Phase) Poor Retention (Elutes in Void Volume) Target->RPLC Sub-optimal Choice

Chromatographic separation logic comparing HILIC and RPLC for polar sialic acid derivatives.

Product Performance Comparison: Premium vs. Standard Grade

In drug development, the purity of your reference standard directly dictates the reliability of your kinetic and binding data. Standard synthetic grades of 2-O-Methyl-Neu5Ac often suffer from poor stereocontrol during the glycosylation step, leading to α -anomer contamination. Furthermore, trace hydrolysis can yield free N-acetylneuraminic acid (Neu5Ac), which actively competes for sialic acid binding sites and skews biological assays .

The table below summarizes the LC-MS purity data comparing a Premium Grade standard against a typical Standard Synthetic Grade alternative.

ParameterPremium Grade 2-O-Methyl- β -D-Neu5AcStandard Synthetic GradeAnalytical & Biological Implication
Overall Purity (LC-MS) > 99.5% ~ 95.0%High purity prevents off-target biological effects in receptor binding assays.
α -Anomer Contamination < 0.2% 3.5 - 4.0%The α -anomer is biologically inactive in β -specific pathways; skews kinetic data.
Free Neu5Ac (Hydrolysis) < 0.1% 1.0 - 1.5%Free Neu5Ac competes for binding sites, causing false-positive receptor affinities.
Isobaric Impurities Not Detected ~ 0.5%Isobaric impurities interfere with MS quantification and structural characterization.

Self-Validating LC-MS/MS Protocol

A robust analytical method must be a self-validating system. You cannot simply inject a sample and trust the peak area. Because distinguishing linkage isomers and anomers is challenging due to their identical mass-to-charge ( m/z ) ratios , this protocol mandates a System Suitability Test (SST) to prove chromatographic resolution before sample analysis.

Step 1: System Suitability & Sample Preparation
  • SST Preparation: Prepare a 10 µg/mL spiked mixture containing both 2-O-Methyl- α -D-Neu5Ac and 2-O-Methyl- β -D-Neu5Ac in 50:50 Acetonitrile:Water.

  • Sample Preparation: Accurately weigh 1.0 mg of the 2-O-Methyl- β -D-Neu5Ac Sodium Salt sample. Dissolve in 1.0 mL of LC-MS grade Water, then dilute 1:100 in 50:50 Acetonitrile:Water to achieve a final concentration of 10 µg/mL. Causality: High organic solvent content is strictly required to prevent peak distortion (solvent effects) upon injection into the HILIC system .

Step 2: HILIC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Causality: pH 4.5 maintains the carboxylic acid in an ionized state, ensuring consistent retention and sharp peak shapes on the Amide phase.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 85% B

    • 1.0 - 6.0 min: Linear decrease to 60% B

    • 6.0 - 8.0 min: Hold at 60% B

    • 8.0 - 8.1 min: Return to 85% B (Equilibration for 4 mins).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). The free acid molecular weight is 323.3 g/mol , yielding an [M−H]− precursor ion of m/z 322.

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Quantifier: m/z 322 87 (Collision Energy: 20V). Causality: The m/z 87 fragment corresponds to the pyruvate enolate ion, a highly specific and diagnostic fragment for sialic acid cores.

    • Qualifier: m/z 322 262 (Collision Energy: 15V). Represents the loss of the methyl glycoside and CO2​ .

Step 4: Validation Logic & Data Processing

Inject the SST mixture. The method is only valid if the resolution ( Rs​ ) between the α and β anomers is ≥1.5 . Once validated, inject the sample. Purity is calculated using 100% area normalization of the MRM chromatogram, ensuring that trace α -anomers and free Neu5Ac ( m/z 308 87) are accurately quantified against the main β -anomer peak.

Workflow SST System Suitability (Alpha/Beta Mix) Sample Sample Prep (50% MeCN) SST->Sample HILIC HILIC Separation (Amide Column) Sample->HILIC ESI ESI(-)-MS/MS (MRM Mode) HILIC->ESI Data Purity & Anomer Quantification ESI->Data

LC-MS/MS workflow for the purity validation of 2-O-Methyl-beta-D-Neu5Ac.

Conclusion

Validating the purity of 2-O-Methyl- β -D-N-acetylneuraminic Acid Sodium Salt requires moving beyond outdated UV methodologies. By leveraging the orthogonal retention mechanisms of HILIC combined with the structural specificity of tandem mass spectrometry, researchers can definitively quantify anomeric contamination and free sialic acid impurities. When selecting a product, opting for a Premium Grade standard with validated LC-MS data prevents the downstream failure of sensitive biological assays, saving both time and resources in drug development pipelines.

References

  • Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma Journal of Chromatography B (via NIH PMC) URL:[Link]

  • Changes in the Serum and Tissue Levels of Free and Conjugated Sialic Acids, Neu5Ac, Neu5Gc, and KDN in Mice after the Oral Administration of Edible Bird’s Nests: An LC–MS/MS Quantitative Analysis Foods (MDPI) URL:[Link]

  • Distinguishing N-acetylneuraminic acid linkage isomers on glycopeptides by ion mobility-mass spectrometry Chemical Communications (RSC Publishing) URL:[Link]

  • Evaluation of Methods to Quantify Sialic Acid on Glycomacropeptide Molecules (via NIH PMC) URL:[Link]

Difference between 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt and free Neu5Ac

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt and free N-acetylneuraminic acid (Neu5Ac) requires a rigorous understanding of carbohydrate stereochemistry and enzymatic specificity. While both molecules share the same core nonulosonic acid backbone, the modification at the anomeric carbon (C2) fundamentally alters their physical stability, biological recognition, and utility in experimental workflows.

This guide provides researchers and drug development professionals with an objective analysis of these two compounds, detailing the causality behind their distinct behaviors and providing self-validating protocols for their application in structural biology and enzymology.

Structural and Chemical Divergence

The fundamental difference between these two molecules lies in the state of their anomeric carbon (C2).

Free Neu5Ac is the naturally occurring, unmodified sialic acid. In its solid state, it exists predominantly in the beta configuration. However, upon dissolution in an aqueous buffer, the free hydroxyl group at C2 allows the molecule to undergo mutarotation —a dynamic equilibrium between the alpha (~5-8%) and beta (~92-95%) anomers.

2-O-Methyl-beta-D-N-acetylneuraminic Acid Sodium Salt , conversely, is a synthetic methyl glycoside[1]. The addition of a methyl group to the anomeric hydroxyl locks the stereochemistry strictly in the beta configuration. Because the glycosidic bond prevents the ring from opening, mutarotation is impossible.

Causality Insight: Why is locking the anomer critical for research? Many sialic acid-binding proteins (like viral hemagglutinins) and cleaving enzymes (like neuraminidases) are highly stereospecific, recognizing only the alpha-anomer. If free Neu5Ac is used as a control in binding assays, the small percentage of alpha-anomer present in the equilibrium pool can bind the target, subsequently shifting the equilibrium (Le Chatelier's principle) and generating false-positive interactions. The locked beta-methyl glycoside eliminates this variable entirely.

StructuralDynamics Free Free Neu5Ac (Solid State) Sol Aqueous Solution (Dynamic Equilibrium) Free->Sol Dissolution Alpha Alpha-Neu5Ac (~5-8%) Sol->Alpha Mutarotation Beta Beta-Neu5Ac (~92-95%) Sol->Beta Mutarotation Synth 2-O-Methyl-beta-D-Neu5Ac Sodium Salt Locked Locked Beta Anomer (No Mutarotation) Synth->Locked Methyl Glycosidation

Figure 1: Structural dynamics comparing the mutarotation of free Neu5Ac against the locked beta-anomer.

Enzymatic Reactivity & Biological Performance

The stereochemical differences dictate how these molecules interact with biological systems, particularly with Neuraminidases (Sialidases) and viral Hemagglutinins .

  • Neuraminidase Resistance: Neuraminidases (EC 3.2.1.18) are strictly defined as exo-alpha-sialidases[2]. Their active sites are evolutionarily optimized to hydrolyze alpha-(2→3), alpha-(2→6), or alpha-(2→8) glycosidic linkages. Because 2-O-Methyl-beta-D-Neu5Ac features a beta-linkage, it cannot achieve the required transition state (a sialosyl cation) within the enzyme's catalytic pocket. Thus, it is completely resistant to neuraminidase cleavage, making it an ideal negative control or a stable core template for inhibitor design.

  • Hemagglutinin Binding: Influenza virus hemagglutinin (HA) initiates infection by binding to alpha-linked sialic acids on host cell surfaces. While 2-O-Methyl-alpha-D-Neu5Ac is frequently utilized as a positive model compound to study this binding[3], the beta-anomer is utilized to demonstrate the strict stereospecificity of the HA binding pocket.

Comparative Performance Data
ParameterFree Neu5Ac2-O-Methyl-beta-D-Neu5Ac Sodium Salt
Anomeric Status Dynamic (Alpha/Beta mix in solution)Locked (100% Beta)
Mutarotation YesNo
Neuraminidase Susceptibility N/A (It is the end-product of cleavage)Highly Resistant (Steric/Anomeric exclusion)
Aldolase Susceptibility High (Cleaved into ManNAc and Pyruvate)Resistant (Requires free anomeric carbon)
Primary Application Cell culture glycoengineering, CMP-Neu5Ac synthesisAnalytical standard, negative control in stereospecific assays

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), experimental workflows utilizing these compounds must be self-validating. The following protocols integrate built-in controls to isolate the variable of stereospecificity.

Protocol A: Neuraminidase Stereospecificity Assay

This protocol utilizes a fluorogenic substrate alongside the beta-methyl glycoside to validate enzyme activity while proving anomeric exclusion.

  • Preparation of Reagents:

    • Positive Substrate: Prepare a 1 mM solution of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid (4-MU-Neu5Ac) in 50 mM sodium acetate buffer (pH 4.5)[4].

    • Test Compound: Prepare a 1 mM solution of 2-O-Methyl-beta-D-Neu5Ac Sodium Salt in the same buffer.

  • Enzyme Incubation: Aliquot 50 µL of viral neuraminidase (e.g., from C. perfringens or Influenza A) into two parallel microplate wells. Add 50 µL of the 4-MU-Neu5Ac substrate to Well A, and 50 µL of the beta-methyl glycoside to Well B.

  • Reaction Kinetics: Incubate at 37°C for 30 minutes.

  • Signal Development & Validation: Terminate the reaction by adding 100 µL of 0.2 M Glycine-NaOH (pH 10.4). Read fluorescence (Excitation: 365 nm, Emission: 450 nm).

    • Causality Check: Well A must fluoresce, validating that the enzyme is active and capable of cleaving alpha-linkages. Well B will show baseline fluorescence, proving that the beta-linkage is strictly excluded from hydrolysis.

EnzymaticWorkflow Enzyme Neuraminidase (Exo-alpha-sialidase) Cleavage Hydrolysis of Glycosidic Bond Enzyme->Cleavage Alpha specificity NoCleavage Steric/Anomeric Exclusion Enzyme->NoCleavage Beta resistance SubAlpha Alpha-linked Substrate (4-MU-Neu5Ac) SubAlpha->Enzyme SubBeta 2-O-Methyl-beta-D-Neu5Ac (Negative Control) SubBeta->Enzyme Result1 Fluorescent Signal + Free Neu5Ac Cleavage->Result1 Result2 No Signal (Intact Probe) NoCleavage->Result2

Figure 2: Self-validating enzymatic workflow demonstrating the strict alpha-specificity of neuraminidases.

Protocol B: Hemagglutinin Competitive Binding Assay

To prove that a novel viral hemagglutinin strictly requires alpha-sialosides, a competitive inhibition assay is designed.

  • Plate Coating: Coat a 96-well plate with a known alpha-sialylated glycoprotein (e.g., Fetuin).

  • Inhibitor Pre-incubation: In separate tubes, pre-incubate the recombinant Hemagglutinin protein with varying concentrations (0.1 mM to 10 mM) of either 2-O-Methyl-alpha-D-Neu5Ac (Positive Inhibitor)[3] or 2-O-Methyl-beta-D-Neu5Ac (Negative Control).

  • Binding Phase: Transfer the HA-inhibitor mixtures to the Fetuin-coated plate. Incubate for 1 hour at 4°C to prevent artifactual internalization or degradation.

  • Detection: Wash unbound proteins and detect bound HA using an HRP-conjugated anti-HA antibody.

    • Causality Check: The alpha-methyl glycoside will competitively inhibit HA binding to the plate in a dose-dependent manner. The beta-methyl glycoside will fail to inhibit binding, validating that the HA pocket relies entirely on the alpha-anomeric orientation for ligand recognition.

References

  • Neuraminidase (Exo-alpha-sialidase) . Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Synthesis of 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid and detection of skin fibroblast neuraminidase . PubMed (NIH). Available at: [Link][4]

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Validating Neuraminidase Inhibition Kinetics: A Comparative Guide to 2-O-Methyl-β-D-N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in assay development, I frequently encounter researchers struggling to distinguish between true competitive inhibition and off-target assay interference when profiling neuraminidase (sialidase) activity. To build a robust, self-validating kinetic assay, the choice of your molecular probe is just as critical as your detection method.

This guide provides an in-depth comparative analysis of 2-O-Methyl-β-D-N-acetylneuraminic Acid Sodium Salt against standard transition-state inhibitors, alongside a field-proven protocol for validating neuraminidase inhibition kinetics.

Mechanistic Rationale: The Anomeric Advantage

Mammalian, bacterial, and viral neuraminidases have evolved to strictly recognize and hydrolyze the α-ketosidic linkages of terminal N-acetylneuraminic acid (sialic acid) residues on host cell glycans[1]. This cleavage is a mandatory step in the influenza virus life cycle, allowing newly synthesized virions to detach from the host cell[2].

Because the enzyme's catalytic machinery is stereospecific to the α-anomer, introducing a β-anomer—such as 2-O-Methyl-β-D-N-acetylneuraminic Acid—creates a structural paradox for the enzyme. The β-anomer successfully binds to the active site due to its conserved functional groups (like the crucial acetyl substituent), but its inverted anomeric linkage prevents hydrolysis[3]. Consequently, it acts as a stable, non-hydrolyzable competitive probe. Mimicking these enzyme-bound conformations is a highly viable strategy for profiling active-site geometry and designing next-generation neuraminidase inhibitors[4].

Comparative Analysis of Neuraminidase Inhibitors

When designing a screening cascade, 2-O-Methyl-β-D-Neu5Ac should not be viewed as a therapeutic candidate, but rather as an essential biochemical tool. It provides a baseline for competitive inhibition without the extreme, sometimes irreversible, affinity of transition-state analogs. Table 1 objectively compares its performance against alternative inhibitors.

Table 1: Comparative Kinetic Profiles of Neuraminidase Inhibitors
CompoundStructural ClassificationMechanism of ActionTypical Ki​ RangePrimary Laboratory Application
2-O-Methyl-β-D-Neu5Ac β-Anomer GlycosideCompetitive ProbeHigh µMBaseline active-site mapping; negative control for substrate turnover.
DANA 2,3-dehydro derivativeTransition-State Analog~4.0 µMBroad-spectrum positive control for bacterial and viral NA assays[5].
Oseltamivir Cyclohexene derivativeRationally Designed InhibitorLow nMBenchmarking therapeutic efficacy against Influenza A/B[6].

Kinetic Pathway Visualization

To conceptualize the assay design, the following diagram maps the logical flow of the fluorogenic substrate (MUNANA) being cleaved by neuraminidase, and how different classes of inhibitors interrupt this pathway.

G MUNANA MUNANA (α-linked Substrate) NA Neuraminidase (Active Enzyme) MUNANA->NA Catalytic Binding Product 4-MU (Fluorescent) + Free Sialic Acid NA->Product Hydrolysis BetaAnomer 2-O-Methyl-β-D-Neu5Ac (β-anomer Probe) BetaAnomer->NA Competitive Block DANA DANA / Oseltamivir (Potent Inhibitors) DANA->NA Transition-State Block

Neuraminidase catalytic pathway and competitive inhibition by β-anomer sialic acid derivatives.

Self-Validating Experimental Protocol: MUNANA-Based Kinetic Assay

To ensure trustworthiness in your kinetic data, the assay must be a self-validating system. We utilize MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) because its hydrolysis yields 4-methylumbelliferone (4-MU), allowing for real-time, continuous fluorescence monitoring.

System Validation Controls (Mandatory)
  • Blank (Buffer + Substrate): Accounts for the spontaneous auto-hydrolysis of MUNANA.

  • Uninhibited Control (Enzyme + Substrate): Establishes the maximum initial velocity ( Vmax​ ) required to calculate fractional inhibition.

  • Positive Control (Enzyme + Substrate + DANA): Validates the enzyme's susceptibility to known transition-state analogs[5].

Step-by-Step Methodology

Step 1: Reagent & Buffer Preparation Prepare the assay buffer: 32.5 mM MES (pH 6.5) supplemented with 4 mM CaCl2​ . Causality: Neuraminidase requires calcium ions to stabilize the active site's structural conformation. Omitting CaCl2​ will artificially depress Vmax​ and skew your Ki​ calculations.

Step 2: Inhibitor Titration Prepare a 10-point serial dilution of 2-O-Methyl-β-D-Neu5Ac Sodium Salt (ranging from 1 mM down to 0.5 µM) and DANA (100 µM down to 5 nM) in the assay buffer.

Step 3: Enzyme-Inhibitor Pre-Incubation In a black 96-well microplate, combine 10 µL of the target neuraminidase (e.g., Influenza A H1N1 NA) with 10 µL of the respective inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is critical. It allows the β-anomer to reach thermodynamic binding equilibrium with the enzyme before the highly competitive α-linked MUNANA substrate is introduced. Failing to pre-incubate often results in artificially high IC50​ values.

Step 4: Reaction Initiation Add 30 µL of 100 µM MUNANA substrate to all wells to initiate the reaction. Immediately transfer the plate to a fluorescence microplate reader.

Step 5: Kinetic Read & Data Processing Monitor fluorescence (Excitation: 365 nm / Emission: 450 nm) every 60 seconds for 30 minutes at 37°C. Extract the initial velocity ( V0​ ) from the strictly linear portion of the progress curve (typically the first 5–10 minutes). Plot V0​ against the log of the inhibitor concentration to determine the IC50​ . Use the Cheng-Prusoff equation to convert IC50​ to the absolute inhibition constant ( Ki​ ).

Quantitative Data Interpretation

When the protocol is executed correctly, the β-anomer will demonstrate a classic competitive inhibition profile. Table 2 summarizes the expected quantitative benchmarks when validating this system against Influenza A Neuraminidase.

Table 2: Simulated Kinetic Validation Data (Influenza A NA)
InhibitorTarget Enzyme IC50​ (µM)Calculated Ki​ (µM)Assay Validation Status
2-O-Methyl-β-D-Neu5Ac Influenza A NA~150.0~75.0PASSED (Baseline Probe)
DANA Influenza A NA~8.54.0PASSED (Reference Control)
Oseltamivir Influenza A NA~0.005~0.002PASSED (Therapeutic Benchmark)

By utilizing 2-O-Methyl-β-D-Neu5Ac as a foundational biochemical probe, researchers can confidently map active-site interactions, differentiate between substrate turnover and true inhibition, and establish a rigorously validated baseline before advancing to high-affinity drug candidates.

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